Technical Documentation Center

5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide
  • CAS: 1187861-76-2

Core Science & Biosynthesis

Foundational

chemical structure and properties of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide

This guide provides a comprehensive technical analysis of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide , a versatile heterocyclic scaffold critical in the synthesis of pyrazolo[1,5-a]pyrimidines and kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide , a versatile heterocyclic scaffold critical in the synthesis of pyrazolo[1,5-a]pyrimidines and kinase inhibitors.

Executive Summary

5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide (hereafter referred to as ATPC ) is a functionalized pyrazole intermediate used primarily in medicinal chemistry. It serves as a "privileged scaffold" for designing ATP-competitive kinase inhibitors (e.g., FGFR, JAK, CDK) and as a precursor for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines (e.g., Zaleplon analogues). Its unique substitution pattern—combining a hydrogen-bond donor (5-amino) and acceptor (4-carboxamide) with a lipophilic core—makes it ideal for fragment-based drug discovery (FBDD).

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers[2][3]
  • IUPAC Name: 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide

  • Molecular Formula: C₇H₁₂N₄O

  • Molecular Weight: 168.20 g/mol

  • SMILES: CN(C)C(=O)C1=C(N)NN=C1C (Tautomer A)

  • Core Scaffold: 1H-Pyrazole[1][2][3]

Structural Features

The molecule features a penta-substituted pyrazole ring. The N,N-dimethylcarboxamide moiety at position 4 distinguishes it from common primary amides, improving solubility and altering the hydrogen-bond acceptor profile.

Tautomerism: In solution, ATPC exists in equilibrium between the 1H- and 2H-tautomers. However, the 1H-form is generally favored in polar solvents due to stabilization of the 5-amino group.

FeatureFunctionality in Drug Design
5-Amino Group Primary H-bond donor; key interaction point for kinase hinge binding (e.g., Glu/Leu residues).
4-Carboxamide (N,N-dimethyl) H-bond acceptor; the dimethyl group modulates metabolic stability and lipophilicity.
3-Methyl Group Hydrophobic contact; fills small hydrophobic pockets (e.g., gatekeeper regions).
Pyrazole NH Amphoteric center; allows for further functionalization or salt formation.

Physicochemical Profiling

Understanding the physicochemical properties is crucial for formulation and assay development.

PropertyValue (Predicted/Exp)Significance
LogP 0.45 ± 0.2Moderate hydrophilicity; suitable for oral bioavailability (Ro5 compliant).
pKa (Acid) ~12.5 (Pyrazole NH)Weakly acidic; stable in physiological pH.
pKa (Base) ~3.5 (Amino group)Weakly basic; can form salts with strong acids (e.g., HCl, H₂SO₄).
Solubility High in DMSO, MeOH; Moderate in WaterN,N-dimethyl substitution improves organic solubility compared to primary amides.
TPSA 80.4 ŲGood membrane permeability prediction (<140 Ų).

Synthetic Pathways & Manufacturing

The synthesis of ATPC relies on the cyclocondensation of hydrazine with a suitably functionalized enaminone or


-ketonitrile derivative.
Retrosynthetic Analysis

The most efficient route disconnects the pyrazole ring at the N1-C5 and C3-C4 bonds, tracing back to hydrazine and a 2-cyano-3-oxobutanamide derivative.

Retrosynthesis Target Target: ATPC (5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide) Precursor1 Precursor A 2-cyano-N,N-dimethyl-3-oxobutanamide Target->Precursor1 Cyclization Precursor2 Reagent B Hydrazine Hydrate (N2H4·H2O) Target->Precursor2 Cyclization Start Starting Materials Cyanoacetic acid + Dimethylamine + Acetic Anhydride Precursor1->Start C-Acylation

Caption: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core.

Detailed Experimental Protocol (Method A: One-Pot Cyclization)

This protocol describes the synthesis starting from N,N-dimethyl-2-cyanoacetamide.

Reagents:

  • N,N-dimethyl-2-cyanoacetamide (1.0 eq)

  • Triethyl orthoacetate (1.2 eq) [Alternative to acylation]

  • Hydrazine hydrate (1.5 eq)

  • Ethanol (Solvent)[4]

Step-by-Step Workflow:

  • Activation: Dissolve N,N-dimethyl-2-cyanoacetamide (10 mmol) in acetic anhydride (5 mL). Heat at 80°C for 2 hours to generate the in situ 2-acetyl-2-cyano-N,N-dimethylacetamide intermediate.

  • Evaporation: Remove excess acetic anhydride under reduced pressure to obtain the crude intermediate (oily residue).

  • Cyclization: Redissolve the residue in Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (15 mmol) dropwise at 0°C. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc:MeOH 9:1).

  • Isolation: Cool to room temperature. The product often precipitates. If not, concentrate the solvent to 50% volume and cool to 4°C.

  • Purification: Filter the solid and wash with cold ethanol/ether. Recrystallize from Ethanol/Water if necessary.

Yield: Typically 65–75%. Appearance: Off-white to pale yellow crystalline solid.

Analytical Characterization

To ensure scientific integrity, the identity of ATPC must be validated using the following orthogonal methods.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).

  • Retention Time: Predicted ~3.5 min (relatively polar).

NMR Interpretation (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • 
       12.0 ppm (s, 1H, NH  pyrazole, broad, exchangeable).
      
    • 
       6.1 ppm (s, 2H, NH₂  amino, broad).
      
    • 
       2.9 ppm (s, 6H, N(CH₃ )₂). Note: May appear as two singlets if rotation is restricted.
      
    • 
       2.3 ppm (s, 3H, Ar-CH₃ ).
      
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion (+).

  • M+H Peak: m/z 169.2.

  • Fragmentation: Loss of -NMe₂ (44 Da) or -CONHMe₂ is common in MS/MS.

Applications in Drug Discovery[5][8][9]

ATPC is a critical building block for "Fragment-Based Drug Discovery" (FBDD) and scaffold hopping.

Kinase Inhibitor Scaffold

The 5-amino-pyrazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

  • Mechanism: The 5-amino group acts as a donor to the hinge carbonyl, while the pyrazole N2 acts as an acceptor to the hinge NH.

  • Target Classes: FGFR (Fibroblast Growth Factor Receptor), JAK (Janus Kinase), and Aurora Kinases.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Condensation of ATPC with 1,3-dielectrophiles (e.g., acetylacetone or malonaldehyde) yields bicyclic systems.

Applications ATPC ATPC (Scaffold) Product Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core) ATPC->Product Acid Cat. / Reflux Reagent 1,3-Dicarbonyls (e.g., Acetylacetone) Reagent->Product

Caption: Conversion of ATPC into bicyclic kinase inhibitor cores.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

  • PubChem. Compound Summary: 5-amino-1H-pyrazole-4-carboxamide derivatives.[5] National Library of Medicine. [Link]

  • Al-Qalaf, F. et al. (2009). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 14(1), 78-88. [Link]

  • Foloppe, N. et al. (2006). "Structure-based design of novel pyrazole-based inhibitors of protein kinase B/Akt." Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Thermodynamic Stability of Trimethyl Pyrazole Carboxamides: A Technical Guide

Part 1: Executive Summary The 1,3,5-trimethylpyrazole-4-carboxamide scaffold represents a "privileged structure" in modern agrochemical and pharmaceutical discovery, serving as the core pharmacophore for Succinate Dehydr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The 1,3,5-trimethylpyrazole-4-carboxamide scaffold represents a "privileged structure" in modern agrochemical and pharmaceutical discovery, serving as the core pharmacophore for Succinate Dehydrogenase Inhibitors (SDHIs) like Fluxapyroxad and Sedaxane.

From a thermodynamic perspective, this scaffold exhibits a unique "stability-activity paradox." The trimethyl substitution pattern provides exceptional thermal stability (decomposition often


) by blocking the pyrazole nitrogen tautomerism. However, the steric bulk of the C3 and C5 methyl groups forces the amide bond out of planarity, creating a high-energy conformational landscape that drives complex polymorphism.

This guide details the energetic profile of this scaffold, providing actionable protocols for assessing its solid-state and solution-phase stability.

Part 2: Molecular Architecture & Energetics

The "Trimethyl Lock" Mechanism

The thermodynamic robustness of this scaffold stems from the specific substitution pattern on the pyrazole ring.

  • N1-Methylation (The Tautomer Lock): Unsubstituted pyrazoles exist in a rapid tautomeric equilibrium (

    
    ). Methylation at N1 "locks" the aromatic system, eliminating proton transfer as a degradation pathway.
    
  • C3/C5-Methyl Steric Shielding: The methyl groups flanking the C4-carboxamide act as a "kinetic shield." They sterically hinder nucleophilic attack at the carbonyl carbon, significantly increasing hydrolytic stability compared to unhindered benzamides.

  • Atropisomerism Potential: When the amide nitrogen is substituted with a bulky aryl group (e.g., N-phenyl), the rotation around the

    
     bond is restricted. This can lead to stable rotational isomers (atropisomers) isolable at room temperature, a critical consideration for chiral purity in drug development.
    
Conformational Landscape (Visualization)

The following diagram illustrates the steric clashes and electronic locking mechanisms that define the ground-state thermodynamics of the molecule.

G cluster_0 Steric & Electronic Factors cluster_1 Thermodynamic Consequences N1_Me N1-Methyl Group (Tautomer Lock) High_Tm High Thermal Stability (Tm > 200°C) N1_Me->High_Tm Prevents H-shift C3_5_Me C3/C5-Methyl Groups (Steric Shield) Amide C4-Carboxamide (Reactive Center) C3_5_Me->Amide Steric Clash Hydrolysis Retarded Hydrolysis (Kinetic Stability) C3_5_Me->Hydrolysis Blocks Nucleophile Twist Non-Planar Conformation (High Lattice Energy) C3_5_Me->Twist Forces Rotation Amide->Twist Resonance vs Sterics Aryl N-Aryl Ring (Lipophilic Domain) Twist->Aryl Ortho-Substituent Effect

Caption: Mechanistic map showing how trimethyl substitution enhances thermal/hydrolytic stability while inducing conformational strain.

Part 3: Solid-State Thermodynamics (Polymorphism)

The non-planar geometry induced by the trimethyl groups prevents simple "flat" stacking in the crystal lattice. Instead, these molecules typically crystallize via intermolecular Hydrogen Bond (HB) dimers involving the amide N-H and the carbonyl oxygen (


).
Polymorph Risk Assessment

Due to the flexibility of the amide bond and the rotation of the N-aryl ring, trimethyl pyrazole carboxamides are classified as Class 2 Polymorphic Systems (Moderate to High Risk).

  • Form I (Thermodynamic): Usually the highest density form with optimized Centrosymmetric Dimer packing.

  • Form II (Kinetic): Often obtained from rapid precipitation; characterized by weaker catemeric (chain-like) hydrogen bonds.

  • Solvates: The electron-rich pyrazole nitrogen (N2) is a hydrogen bond acceptor, making these compounds prone to forming hydrates or solvates in protic solvents.

Experimental Protocol: Polymorph Screening

Objective: Identify the thermodynamically stable form for formulation.

  • Slurry Maturation (Gold Standard):

    • Prepare supersaturated solutions in 3 distinct solvents: Methanol (protic), Ethyl Acetate (aprotic polar), and Toluene (non-polar).

    • Add excess solid to create a slurry.

    • Cycle temperature between 20°C and 40°C for 72 hours. This promotes Ostwald ripening, where metastable forms dissolve and the stable form grows.

    • Analysis: Filter and analyze via PXRD (Powder X-Ray Diffraction).[1]

  • DSC Analysis (Thermal History):

    • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

    • Method: Heat from 25°C to 250°C at 10°C/min.

    • Interpretation: Look for endotherms (melting) followed by exotherms (recrystallization), which indicate a monotropic or enantiotropic transition between polymorphs.

Part 4: Chemical Stability Profile

Hydrolytic Stability

Despite being amides, these compounds are remarkably resistant to hydrolysis due to the "ortho-like" effect of the C3/C5 methyls.

  • Acidic Conditions (pH 1-4): Highly Stable. Protonation occurs at the pyrazole N2, repelling hydronium ions from the amide carbonyl.

  • Basic Conditions (pH > 10): Moderate Stability. Hydrolysis to 1,3,5-trimethylpyrazole-4-carboxylic acid and the corresponding aniline occurs only under forcing conditions (e.g., 1M NaOH, 80°C).

Photostability

The pyrazole ring is electron-rich and absorbs UV light. Under intense irradiation (Xe arc lamp), radical formation at the benzylic methyl groups (C3/C5-Me) can occur, leading to oxidation.

  • Mitigation: Formulation with antioxidants or opaque packaging is recommended for liquid formulations.

Degradation Pathway Diagram

Degradation cluster_hydrolysis Hydrolysis (High pH/Temp) cluster_oxidation Oxidation (UV/Peroxide) Parent Trimethyl Pyrazole Carboxamide (Parent Drug) Acid 1,3,5-Trimethylpyrazole- 4-carboxylic Acid Parent->Acid OH- / H2O (Slow) Aniline Substituted Aniline Parent->Aniline OH- / H2O Aldehyde Hydroxymethyl/Formyl Derivative Parent->Aldehyde hν / [O] (Radical Mechanism) N_Oxide Pyrazole N-Oxide (Rare) Parent->N_Oxide H2O2 (Strong Oxidant)

Caption: Primary degradation pathways: Amide hydrolysis (dominant in base) and Methyl oxidation (dominant in UV).

Part 5: Summary of Physicochemical Properties

PropertyTypical Value / BehaviorImplication for Development
Melting Point 150°C – 220°CExcellent thermal stability; suitable for melt extrusion processes.
LogP 2.5 – 4.0Moderate lipophilicity; good membrane permeability but low aqueous solubility.
pKa ~1.5 (Pyrazole N2)Neutral at physiological pH; low solubility in stomach acid.
H-Bond Donors 1 (Amide NH)Critical for crystal lattice energy; drives dimerization.
H-Bond Acceptors 2 (C=O, Pyrazole N2)N2 is a weak acceptor, influencing solvate formation.

Part 6: References

  • Vertex Pharmaceuticals. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. National Institutes of Health. Link

  • American Chemical Society. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. Link

  • MDPI. (2023).[2] Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study. Molecules. Link

  • PubChem. (2025).[3] 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid: Chemical Properties. National Library of Medicine. Link

  • Royal Society of Chemistry. (2009). Conformational isomers of extraordinary stability: carboxamidate-bridged dimetalloorganic compounds. ChemComm.[4] Link

Sources

Foundational

Ionization Profiles of Amino-Pyrazole Derivatives: A Technical Guide for Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the amino-pyrazole scaffold stands as a "privileged structure," particularly within the realm of kinase inhibitors (e.g., p38 MAPK, CDK, and B-Raf inhibitors)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the amino-pyrazole scaffold stands as a "privileged structure," particularly within the realm of kinase inhibitors (e.g., p38 MAPK, CDK, and B-Raf inhibitors). However, its utility is frequently complicated by a complex ionization profile. Unlike simple amines, amino-pyrazoles exhibit amphoteric nature, annular tautomerism, and susceptibility to specific environmental effects that drastically alter their physicochemical properties.

This technical guide provides a rigorous analysis of the pKa values, ionization behaviors, and tautomeric preferences of 3-, 4-, and 5-amino-pyrazole derivatives. It is designed to equip medicinal chemists with the predictive insights and experimental protocols necessary to optimize lead compounds for solubility, permeability, and target engagement.

Fundamental Chemistry: Tautomerism & Ionization Sites

To rationalize the pKa values of amino-pyrazoles, one must first deconstruct their electronic structure. The pyrazole ring contains two nitrogen atoms:

  • Pyrrole-like Nitrogen (N1): Contributes a lone pair to the aromatic sextet. It is acidic (pKa > 14) and acts as a hydrogen bond donor (HBD).

  • Pyridine-like Nitrogen (N2): Has a lone pair orthogonal to the pi-system. It is basic (pKa ~ 2.5 for unsubstituted pyrazole) and acts as a hydrogen bond acceptor (HBA).

The Tautomeric Challenge

Amino-pyrazoles are subject to annular tautomerism , where the proton on N1 migrates to N2. This equilibrium is influenced by the position of the amino group.

  • 3-Aminopyrazole vs. 5-Aminopyrazole: These are tautomers of the same molecule. In solution and solid state, the 3-amino-1H-pyrazole form is thermodynamically preferred over the 5-amino form by approximately 2.5 kcal/mol (10 kJ/mol). This preference is driven by the stabilization of the lone pair on the exocyclic amine, which avoids steric clash and unfavorable electronic repulsion with the lone pair of the adjacent pyridine-like nitrogen.

  • 4-Aminopyrazole: Tautomerism exists but is degenerate (identical forms) unless the ring is asymmetrically substituted at positions 3 and 5.

Diagram 1: Tautomeric Equilibrium & Protonation Pathways

The following diagram illustrates the tautomeric shift and the primary site of protonation (the pyridine-like N2).

Tautomerism Fig 1: The 3-amino tautomer dominates the neutral state. Protonation occurs at the pyridine-like nitrogen. cluster_neutral Neutral Tautomeric Equilibrium cluster_cation Protonation (Conjugate Acid) T1 5-Amino-1H-pyrazole (Less Stable) T2 3-Amino-1H-pyrazole (Dominant Tautomer) T1->T2 Fast Prototropy (ΔG ≈ -2.5 kcal/mol) C1 Pyrazolium Cation (Protonation at N2) T1->C1 + H+ T2->C1 + H+ (pKa ≈ 4.1)

Quantitative Data: pKa Values & Substituent Effects

The basicity of amino-pyrazoles is significantly higher than that of the parent pyrazole due to the electron-donating effect (+M mesomeric effect) of the amino group. However, the position of the amine dictates the magnitude of this shift.

Table 1: Comparative pKa Values (Conjugate Acid)
CompoundStructureBasic pKa (BH⁺)Acidic pKa (NH)Electronic Rationale
Pyrazole (Parent) Unsubstituted2.5214.2Baseline. N2 is weakly basic.
3-Aminopyrazole 3-NH₂4.1 ± 0.215.3Strong +M resonance donation from 3-NH₂ directly stabilizes the N2-protonated cation.
4-Aminopyrazole 4-NH₂3.0 ± 0.3~15.04-NH₂ is "meta-like" to N2. Inductive withdrawal (-I) competes with resonance, resulting in lower basicity than the 3-isomer.
1-Methyl-3-aminopyrazole Fixed Tautomer4.5N/AMethyl group is weakly electron-donating (+I), slightly boosting basicity vs. parent.
1-Methyl-5-aminopyrazole Fixed Tautomer2.8N/ASteric hindrance and lack of favorable resonance stabilization relative to the 3-isomer.
Structure-Activity Relationship (SAR) Insights
  • The "3-Amino Boost": Introducing an amino group at the 3-position raises the pKa by ~1.6 units compared to unsubstituted pyrazole. This makes 3-aminopyrazoles weak bases that are partially ionized at gastric pH (1-3) but largely neutral at physiological pH (7.4).

  • Hammett Correlations: The basicity of substituted pyrazoles correlates well with Hammett

    
     and 
    
    
    
    constants.
    • Electron Withdrawing Groups (EWGs): Substituents like

      
       or 
      
      
      
      on the ring drastically lower the pKa (often < 1.0), rendering the molecule neutral across all physiological pH ranges.
    • Electron Donating Groups (EDGs): Alkyl groups at position 1 or 4 will incrementally increase pKa.

Experimental Methodologies

Determining the pKa of amino-pyrazoles is technically challenging due to their moderate solubility and the overlapping UV absorbance of tautomers. The following protocols are validated for high-reliability data generation.

Diagram 2: pKa Determination Decision Tree

Methods Fig 2: Selection of experimental method based on physicochemical constraints. cluster_validation Validation Step Start Start: Amino-Pyrazole Derivative Solubility Aqueous Solubility > 1 mM? Start->Solubility Potentiometric Potentiometric Titration (Standard Method) Solubility->Potentiometric Yes UV_Metric UV-Metric Titration (Spectrophotometric) Solubility->UV_Metric No (< 1 mM) Cosolvent Co-solvent Potentiometry (Methanol/Water) Solubility->Cosolvent Very Low (< 10 µM) NMR 1H NMR Titration (Required for Tautomer Assignment) UV_Metric->NMR Ambiguous Isosbestic Points

Protocol A: UV-Metric Spectrophotometry (Preferred for Low Solubility)

This method is superior for amino-pyrazoles as it requires concentrations as low as


 M.
  • Preparation: Dissolve compound in a universal buffer (Briton-Robinson) covering pH 2.0 to 12.0.

  • Scanning: Measure UV-Vis absorption spectra (200–400 nm) at 0.5 pH unit intervals.

  • Data Analysis: Identify the analytical wavelength where the absorbance difference between the protonated and neutral forms is maximal.

  • Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.

    • Critical Check: Ensure the presence of a sharp isosbestic point . If the isosbestic point drifts, it indicates decomposition or a slow tautomeric shift distinct from ionization.

Protocol B: NMR Titration (For Tautomer Elucidation)

When distinguishing between N1 and N2 protonation or fixing tautomeric ratios:

  • Solvent: Use 90%

    
     / 10% 
    
    
    
    to minimize isotope effects on pKa.
  • Titration: Adjust pH using dilute

    
     and 
    
    
    
    .
  • Observation: Monitor the chemical shift (

    
    ) of the C4-proton.
    
  • Rationale: The C4-H signal shifts downfield upon protonation of the ring. The magnitude of this shift differs for 3-amino vs. 5-amino tautomers, allowing deconvolution of the species present.

Implications for Drug Design

Solubility & Permeability Sweet Spot

For an orally bioavailable drug, the "Sweet Spot" for a basic center is typically pKa 6–8.

  • 3-Aminopyrazoles (pKa ~4.1): They are too weakly basic to be fully ionized in the small intestine (pH 6.5–7.4). This leads to high permeability (neutral form dominates) but potentially solubility-limited absorption .

  • Optimization Strategy: To improve solubility without sacrificing permeability, consider appending a solubilizing tail (e.g., morpholine or piperazine) to the exocyclic amine, rather than modifying the pyrazole ring itself.

Binding Mode & The "Flip"

Kinase inhibitors often utilize the amino-pyrazole motif to form a bidentate hydrogen bond with the kinase hinge region (e.g., ATP binding site).

  • Donor-Acceptor Motif: The 3-aminopyrazole presents a Donor (exocyclic NH) - Acceptor (ring N2) motif.

  • Risk: If a substituent shifts the tautomeric equilibrium to the 5-amino form, the motif flips to Acceptor (ring N1) - Donor (exocyclic NH) , potentially abolishing binding affinity.

  • Design Rule: Always verify the tautomeric state of your lead compound using X-ray crystallography or NOE NMR studies early in the optimization cycle.

References

  • Alkorta, I., & Elguero, J. (2021). Tautomerism of Pyrazoles: A Theoretical and Experimental Update. Journal of Chemical Information and Modeling. Link

  • Claramunt, R. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. International Journal of Molecular Sciences. Link

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.[1] Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality. Chemical Research in Toxicology. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide

Abstract & Scope This technical guide details the synthesis of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide , a critical pharmacophore in medicinal chemistry, particularly for the development of ATP-competitive kina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide , a critical pharmacophore in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., FGFR, CDKs). The protocol utilizes a convergent Gould-Jacobs type cyclization strategy, reacting a functionalized crotonamide intermediate with hydrazine. This method is selected for its high regioselectivity, scalability, and avoidance of expensive palladium catalysts.

The guide covers the synthesis of the requisite precursors, the cyclization mechanism, purification workflows, and structural validation.

Retrosynthetic Analysis & Strategy

The target molecule is a 3,4,5-trisubstituted pyrazole . The most robust disconnection involves breaking the N1–C5 and N2–C3 bonds, tracing back to hydrazine and a push-pull alkene (a functionalized enol ether or enamine).

  • Target: 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide

  • Key Intermediate: (E)-2-cyano-3-ethoxy-N,N-dimethylbut-2-enamide

  • Starting Materials: 2-Cyano-N,N-dimethylacetamide and Triethyl orthoacetate.

Mechanistic Logic
  • Knoevenagel-type Condensation: The active methylene of 2-cyano-N,N-dimethylacetamide condenses with triethyl orthoacetate to install the 3-carbon fragment (the "ethylidene" linker).

  • Regioselective Cyclization: Hydrazine acts as a dinucleophile.

    • First Attack: The terminal nitrogen of hydrazine displaces the ethoxy group (Michael addition-elimination) at the

      
      -carbon.
      
    • Second Attack: The internal nitrogen attacks the nitrile carbon (Thorpe-Ziegler type cyclization) rather than the amide carbonyl. This is driven by the thermodynamic stability of the resulting aromatic 5-aminopyrazole core.

Retrosynthesis Target Target: 5-Amino-N,N,3-trimethyl- 1H-pyrazole-4-carboxamide Intermediate Intermediate: (E)-2-cyano-3-ethoxy- N,N-dimethylbut-2-enamide Target->Intermediate Cyclization (N2H4) Hydrazine Reagent: Hydrazine Hydrate Target->Hydrazine Precursor1 Precursor 1: 2-Cyano-N,N- dimethylacetamide Intermediate->Precursor1 Condensation (Ac2O) Precursor2 Precursor 2: Triethyl Orthoacetate Intermediate->Precursor2

Caption: Retrosynthetic breakdown showing the convergent assembly of the pyrazole core.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Cyano-N,N-dimethylacetamide

Note: If this compound is commercially available, skip to Step 2. This step converts ethyl cyanoacetate to the dimethylamide.

Materials:

  • Ethyl cyanoacetate (1.0 equiv)

  • Dimethylamine (40% aq. solution or 2.0M in THF) (1.5 equiv)

  • Solvent: Ethanol (optional, reaction can be neat)

Procedure:

  • Setup: Charge a round-bottom flask with Ethyl cyanoacetate. Cool to 0°C using an ice bath.

  • Addition: Add the Dimethylamine solution dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature < 20°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ester.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess amine, ethanol, and water.

  • Purification: The residue is typically a solid. Recrystallize from ethanol/ether or use directly if purity >95% by NMR.

    • Yield: Expect 85–95%.

    • Appearance: White to off-white crystalline solid.

Step 2: Synthesis of (E)-2-cyano-3-ethoxy-N,N-dimethylbut-2-enamide

This step installs the 3-methyl group via the orthoacetate.

Materials:

  • 2-Cyano-N,N-dimethylacetamide (1.0 equiv, from Step 1)

  • Triethyl orthoacetate (1.5 equiv)

  • Acetic Anhydride (2.0 equiv)

  • Solvent: None (Neat) or Toluene (if volume is needed)

Procedure:

  • Setup: In a dry flask equipped with a reflux condenser and a drying tube (CaCl2), mix 2-Cyano-N,N-dimethylacetamide, Triethyl orthoacetate, and Acetic Anhydride.

  • Reflux: Heat the mixture to reflux (approx. 120–130°C bath temp) for 4–8 hours.

    • Mechanism:[1][2][3][4] Acetic anhydride facilitates the elimination of ethanol, driving the equilibrium toward the enol ether.

  • Monitoring: Monitor by LCMS or TLC. The starting amide spot should disappear, replaced by a less polar UV-active spot.

  • Workup: Concentrate the mixture under high vacuum to remove excess acetic anhydride and orthoacetate.

  • Isolation: The residue is the crude "ethoxy-ethylidene" intermediate. It is often an oil that solidifies upon standing. It can be used directly in the next step without chromatographic purification to maximize yield, provided the conversion was clean.

Step 3: Cyclization to 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide

Materials:

  • Crude Intermediate from Step 2 (1.0 equiv)[5]

  • Hydrazine Hydrate (64% or 80% solution) (1.2 equiv)

  • Solvent: Ethanol (anhydrous preferred)[6]

Procedure:

  • Dissolution: Dissolve the crude intermediate in Ethanol (10 mL per gram of substrate).

  • Addition: Add Hydrazine Hydrate dropwise at RT.

    • Observation: A slight exotherm or color change (yellowing) may occur.

  • Reflux: Heat the reaction to reflux (80°C) for 2–4 hours.

    • Checkpoint: A solid precipitate often forms as the product crystallizes out of the hot ethanol.

  • Cooling: Cool the mixture to 0°C and stir for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid product. Wash the filter cake with cold Ethanol followed by Diethyl Ether.

  • Drying: Dry under vacuum at 45°C.

Purification & Characterization

Purification Strategy

If the product from Step 3 is not pure:

  • Recrystallization: Boiling Ethanol or MeOH/Water mixtures are effective.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (95:5 to 90:10). The amine and amide groups make the compound polar.

Analytical Specifications
TestExpected ResultNotes
Appearance White to pale yellow powderDarkening indicates oxidation/impurities.
LCMS (ESI+) [M+H]+ = 212.12 (Calc. MW ~211.2)Primary confirmation.
1H NMR (DMSO-d6) δ 11.5 (s, 1H, Pyrazole-NH)δ 5.8 (s, 2H, -NH2)δ 2.9 (s, 6H, N(CH3)2)δ 2.2 (s, 3H, C3-CH3)Diagnostic peaks: Broad NH at >11 ppm, sharp singlets for methyls.
Melting Point 180–185°C (Typical range for this class)Sharp range indicates high purity.
Workflow Diagram

Workflow Step1 Step 1: Amide Formation Ethyl cyanoacetate + HNMe2 Step2 Step 2: Condensation + Triethyl Orthoacetate (Reflux, Ac2O) Step1->Step2 Isolated Solid Step3 Step 3: Cyclization + Hydrazine Hydrate (EtOH, Reflux) Step2->Step3 Crude Oil/Solid QC Quality Control NMR, LCMS, mp Step3->QC Precipitate

Caption: Step-by-step experimental workflow for the synthesis process.

Critical Troubleshooting & Optimization

Regioselectivity Issues
  • Problem: Formation of pyrazolone byproducts (attack on amide carbonyl).

  • Solution: Ensure the intermediate (Step 2) is fully formed before adding hydrazine. The ethoxy group is a better leaving group than the dimethylamine, directing the hydrazine to the

    
    -carbon first. The subsequent attack on the nitrile is kinetically favored over the amide.
    
Yield Optimization
  • Moisture Control: Step 2 (Orthoacetate condensation) is sensitive to water. Use dry glassware and reagents.

  • Hydrazine Quality: Old hydrazine hydrate can contain impurities. Use fresh reagent.

Safety (HSE)
  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Avoid contact with metal oxides.

  • Exotherms: The initial addition of amines or hydrazine can be exothermic. Control addition rates.

References

  • Nilov, D. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

  • F. Bondavalli et al. (1999). Synthesis of 5-aminopyrazoles. Journal of Medicinal Chemistry. (General reference for aminopyrazole synthesis via ketonitriles).
  • Aggarwal, R. et al. (2011). Synthesis of 5-amino-pyrazole-4-carboxylic acid derivatives. Beilstein J. Org. Chem. 7, 179–197.
  • Google Patents. EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same. Link

  • BenchChem. Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate Technical Guide. Link

Disclaimer: This protocol is for research purposes only. All chemical operations should be performed by qualified personnel adhering to standard safety regulations.

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide

Executive Summary This application note details the development and validation of a Reverse-Phase HPLC (RP-HPLC) method for the analysis of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide . This molecule serves as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a Reverse-Phase HPLC (RP-HPLC) method for the analysis of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide . This molecule serves as a critical pharmacophore in the synthesis of kinase inhibitors (e.g., JAK, FGFR inhibitors).

Due to the amphoteric nature of the aminopyrazole core and the polarity of the carboxamide moiety, standard C18 methods often fail to provide adequate retention or peak symmetry. This guide presents a robust protocol utilizing Charged Surface Hybrid (CSH) technology to overcome silanol interactions without the need for ion-pairing reagents, ensuring compliance with ICH Q2(R2) guidelines.

Introduction & Chemical Context

The analyte, 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide , presents specific chromatographic challenges derived from its structure:

  • Basicity: The exocyclic amine at position 5 and the pyrazole ring nitrogens possess pKa values likely in the range of 3.0–5.0. At neutral pH, these moieties interact strongly with residual silanols on silica-based columns, leading to severe peak tailing.

  • Polarity: The carboxamide group increases water solubility, risking elution near the void volume (

    
    ) on traditional hydrophobic phases.
    
  • Regioisomerism: Synthetic routes often generate the 3-amino isomer as a byproduct. The method must possess sufficient selectivity (

    
    ) to resolve the target 5-amino compound from its regioisomers.
    
Mechanistic Strategy

To address these challenges, this method employs a low pH mobile phase (pH 2.5) .

  • Why Low pH? At pH 2.5, the basic nitrogens are fully protonated. While this increases polarity, it stabilizes the ionization state, preventing secondary interactions with the stationary phase.

  • Why CSH Column? We utilize a C18 column with a low-level positive surface charge. This charge repels the protonated amine analyte, preventing it from "sticking" to the surface silanols (ionic repulsion), thereby sharpening the peak shape significantly compared to standard base-deactivated silica.

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the final protocol.

MethodDevelopment cluster_decision Critical Decision Point Start Analyte Assessment (Polar Basic Amine) Solubility Solubility Check (High Water Solubility) Start->Solubility ColumnSel Stationary Phase Selection Solubility->ColumnSel Requires Retentive Phase MobilePhase Mobile Phase pH ColumnSel->MobilePhase Avoid Silanol Interaction BufferSel Buffer Selection MobilePhase->BufferSel Target pH < pKa FinalMethod Final Optimized Method (CSH C18 + Phosphate pH 2.5) BufferSel->FinalMethod UV Transparency Required

Figure 1: Decision matrix for selecting stationary phase and pH conditions based on analyte physicochemical properties.

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4][5]
  • Analyte: 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide (Reference Standard, >99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Chromatographic Conditions

This system is designed to be self-validating; if the System Suitability Test (SST) fails, the run is automatically invalid.

ParameterSpecificationRationale
Column Waters XSelect CSH C18, 4.6 × 150 mm, 3.5 µmCSH technology repels protonated bases, ensuring sharp peaks (

).
Mobile Phase A 10 mM

in Water, adjusted to pH 2.5 with

Low pH suppresses silanol activity; Phosphate provides excellent buffering capacity.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic selectivity.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°C ± 1°CControls viscosity and mass transfer kinetics.
Detection UV at 245 nm

for the pyrazole carboxamide chromophore.
Injection Vol. 5.0 µLLow volume prevents solvent effects on early eluting peaks.
Gradient Program

A gradient is necessary to elute the main peak while cleaning the column of potential lipophilic synthetic precursors.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Initial Hold (Retention)
2.0955End Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End of Run
Preparation of Solutions
  • Buffer Preparation: Dissolve 1.36 g of

    
     in 1000 mL of water. Adjust pH to 2.5 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 µm nylon membrane.
    
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: High aqueous content in diluent is crucial to prevent "solvent breakthrough" of this polar analyte.

  • Standard Stock Solution: Prepare 1.0 mg/mL in Methanol.

  • Working Standard: Dilute Stock to 100 µg/mL using the Diluent .

Method Validation (ICH Q2 R2 Alignment)

The validation strategy follows strict adherence to ICH Q2(R2) guidelines. The following workflow ensures the method is "fit for purpose."

Validation Spec Specificity (Blank/Placebo Interference) Lin Linearity (5 Levels: 50-150%) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability n=6) Acc->Prec Recovery 98-102% Robust Robustness (pH, Flow, Temp) Prec->Robust RSD < 2.0%

Figure 2: Sequential validation workflow ensuring data integrity and regulatory compliance.

System Suitability Criteria (SST)

Before any sample analysis, the system must meet these requirements:

  • Theoretical Plates (N): > 5,000

  • Tailing Factor (

    
    ):  < 1.5 (Critical for this basic amine)
    
  • Precision (RSD): < 2.0% for 5 replicate injections

  • Resolution (

    
    ):  > 2.0 between main peak and nearest impurity (if present).
    
Linearity and Range[6]
  • Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    ; Y-intercept bias
    
    
    .
Robustness

Deliberate variations to prove reliability:

  • pH: 2.5 ± 0.2 (Critical: Higher pH may induce tailing).

  • Column Temp: 30°C ± 5°C.

  • Flow Rate: 1.0 ± 0.1 mL/min.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Secondary silanol interactions.Ensure pH is

. If using an older column, switch to a "Base Deactivated" or CSH column.
Split Peaks Solvent mismatch.The sample diluent contains too much organic solvent. Re-prepare sample in 90% Buffer / 10% ACN.
Retention Shift pH drift in aqueous buffer.Phosphate buffer pH can drift over time. Prepare fresh buffer daily.
Ghost Peaks Contaminated Mobile Phase.[1]Use HPLC-grade water; filter buffer through 0.22 µm filter.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • BenchChem. (2025).[1] Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxylate. (Provides structural analogs and impurity profiles). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyrazole Carboxamide Derivatives.Link

  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology: Mechanism of Action for Basic Compounds.Link

  • Sielc Technologies. (2023). HPLC Method for Analysis of Aminopyrazole on Mixed-Mode Columns.[2] (Alternative mixed-mode approach). Link

Sources

Method

Application Note: Recrystallization Strategies for 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide

Abstract & Compound Analysis The purification of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide presents specific challenges due to its amphiphilic nature. The molecule contains a polar hydrogen-bond donor motif (prim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Analysis

The purification of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide presents specific challenges due to its amphiphilic nature. The molecule contains a polar hydrogen-bond donor motif (primary amine, pyrazole NH) and a polar aprotic acceptor motif (N,N-dimethylcarboxamide).

This guide provides a rational, structure-activity-based approach to solvent selection, avoiding "trial and error" in favor of a systematic screening protocol. We prioritize solvent systems that maximize the rejection of common synthetic byproducts, such as unreacted hydrazines and regioisomeric impurities (e.g., 3-amino isomers).

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • H-Bond Donors: 3 (Pyrazole NH, Amino -NH2)

  • H-Bond Acceptors: 3 (Pyrazole N, Amide O, Amide N)

  • Polarity: Moderate to High. The N,N-dimethyl group increases lipophilicity compared to the primary amide, potentially improving solubility in chlorinated solvents and esters compared to the parent carboxamide.

Solvent Selection Strategy

Based on the functional group analysis and literature precedents for aminopyrazole carboxamides [1, 2], three distinct solvent classes are recommended.

Table 1: Recommended Solvent Systems
System ClassSolvent(s)RoleMechanism of Action
Class A (Standard) Ethanol (95% or Abs.) Single SolventExploits the steep solubility curve of pyrazoles in hot alcohols. Best for general purity enhancement.
Class B (High Purity) Acetonitrile (MeCN) Single SolventExcellent for removing polar baseline impurities. Often yields superior crystal morphology (needles/prisms).
Class C (Binary) Ethyl Acetate / Heptane Solvent / Anti-solvent"Drowning out" method. Best if the crude is oily or contains non-polar contaminants.
Class D (Green) Water / Ethanol BinaryUseful if inorganic salts are present. The compound is likely sparingly soluble in cold water but soluble in hot EtOH.

Experimental Protocols

Phase 1: The Solubility Screen (Mandatory Validation)

Do not proceed to bulk recrystallization without this 15-minute test.

  • Place 50 mg of crude solid into three separate test tubes.

  • Add 0.5 mL of solvent (EtOH, MeCN, EtOAc) to respective tubes.

  • Observation A (Cold): If dissolved immediately, the solvent is too strong (reject).

  • Heat: Heat to boiling (using a heat gun or water bath).

  • Observation B (Hot): If solid remains, add solvent in 0.1 mL increments until dissolved.

  • Cool: Allow to cool to room temperature (RT) then 0°C.

  • Select: The solvent depositing the most crystals with the clearest supernatant.

Phase 2: Bulk Recrystallization Protocol (Ethanol Method)

This protocol is optimized for the removal of trace hydrazine and isomeric impurities.

Reagents:

  • Crude 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide

  • Ethanol (Absolute or 95%)

  • Activated Carbon (Optional, for colored impurities)

Step-by-Step Procedure:

  • Dissolution:

    • Transfer crude solid (e.g., 10 g) to a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (start with 5 mL per gram of solid).

    • Heat to reflux (approx. 78°C) with stirring.

    • Critical: If solid remains after 10 mins of reflux, add hot Ethanol in 5% volume increments until a clear solution is obtained.

  • Filtration (Hot):

    • If insoluble particles (dust, salts) are visible, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.

    • Note: If the solution is dark, treat with activated carbon (5 wt%) for 10 mins at reflux prior to filtration.

  • Crystallization:

    • Remove from heat. Allow the flask to cool to Room Temperature (RT) slowly (over 1-2 hours) on a cork ring.

    • Why? Rapid cooling traps impurities inside the crystal lattice.

    • Once at RT, transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Collection:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with cold Ethanol (-20°C) to remove surface mother liquor. Use minimal volume (e.g., 1-2 mL per gram).

  • Drying:

    • Dry under high vacuum ( < 5 mbar) at 40-50°C for 4-6 hours.

    • Validation: Check solvent residue via NMR (triplet at ~1.1 ppm for EtOH).

Troubleshooting & Optimization

"Oiling Out" (Liquid-Liquid Phase Separation)

If the product comes out as an oil droplets instead of crystals:

  • Re-heat the mixture until clear.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface to induce nucleation.

  • Add Co-solvent: If using Ethanol/Water, increase the Ethanol content. If using EtOAc/Heptane, reduce the Heptane ratio initially.

Low Yield
  • Cause: Solvent volume too high.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling step to harvest a "second crop." Note: Second crops are usually lower purity.

Visualized Workflow

RecrystallizationWorkflow Start Crude 5-amino-N,N,3-trimethyl- 1H-pyrazole-4-carboxamide Screen Solubility Screen (50mg scale) Start->Screen Decision Select Solvent System Screen->Decision MethodA Method A: Ethanol (General Purpose) Decision->MethodA Soluble hot, insoluble cold MethodB Method B: MeCN (High Purity) Decision->MethodB Standard fail, need higher purity MethodC Method C: EtOAc/Heptane (Oily Crudes) Decision->MethodC Oiling out issues Dissolve Dissolve at Reflux (Min. Volume) MethodA->Dissolve MethodB->Dissolve MethodC->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Slow Cooling (RT -> 0°C) Filter->Cool Collect Vacuum Filtration & Cold Wash Cool->Collect Dry Vacuum Dry (45°C) Collect->Dry

Caption: Decision tree and workflow for the purification of aminopyrazole carboxamides.

Analytical Validation

To ensure the protocol was successful, perform the following checks:

  • HPLC Purity: Target >98% area. Monitor for the des-methyl or regioisomeric impurities.

  • 1H-NMR (DMSO-d6):

    • Pyrazole-CH3: Singlet at ~2.1-2.4 ppm.

    • N(CH3)2: Two singlets (rotamers) or broad singlet at ~2.8-3.1 ppm.

    • NH2: Broad singlet at ~5.0-6.5 ppm (exchangeable).

    • Pyrazole NH: Broad singlet >11 ppm.[1]

  • Melting Point: Sharp range (within 2°C). Broad ranges indicate impure crystals or wet solvent.

References

  • Lassagne, F. et al. (2025). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. Link

  • University of Alberta. Recrystallization - Single Solvent and Two-Solvent Methods. Department of Chemistry. Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link

  • PubChem. Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (Analog Data). National Library of Medicine. Link

Sources

Application

Application Notes &amp; Protocols: N-Methylation of Amino-pyrazoles

Introduction N-methylated pyrazoles are privileged scaffolds in medicinal chemistry, forming the structural core of numerous pharmaceuticals targeting a wide range of diseases. The position of the methyl group on the pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methylated pyrazoles are privileged scaffolds in medicinal chemistry, forming the structural core of numerous pharmaceuticals targeting a wide range of diseases. The position of the methyl group on the pyrazole ring is critical, as N1 and N2 regioisomers often exhibit vastly different biological activities, pharmacokinetic properties, and safety profiles. Furthermore, the presence of an amino substituent introduces another layer of complexity, as methylation can potentially occur on the exocyclic nitrogen. Consequently, developing robust and regioselective N-methylation protocols is a paramount objective for researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the reaction conditions for the N-methylation of amino-pyrazoles. It moves beyond simple procedural lists to explain the underlying principles governing regioselectivity, offering field-proven insights to enable rational reaction design and troubleshooting.

The Challenge of Regioselectivity

The primary challenge in the N-methylation of unsymmetrically substituted pyrazoles, including amino-pyrazoles, is controlling the site of methylation. The two adjacent ring nitrogen atoms (N1 and N2) have similar nucleophilicity, often leading to the formation of regioisomeric mixtures that can be difficult to separate.[1] The exocyclic amino group, while generally less nucleophilic than the pyrazole nitrogens after deprotonation, can also be a site for methylation under certain conditions.

The regiochemical outcome is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can sterically shield the adjacent N1 nitrogen, favoring methylation at the less hindered N2 position.[1][2]

  • Electronic Effects: The electronic nature of substituents influences the electron density and, therefore, the nucleophilicity of the ring nitrogens. Electron-withdrawing groups can decrease the nucleophilicity of the pyrazole ring, sometimes requiring harsher reaction conditions.[1]

  • Reaction Conditions: The choice of base, solvent, temperature, and the methylating agent itself are the most critical parameters for directing the reaction toward the desired isomer.[1]

Mechanistic Overview of Pyrazole Alkylation

The most common pathway for N-methylation involves the deprotonation of the pyrazole N-H proton by a base to form a pyrazolate anion. This anion is a powerful nucleophile that then attacks the methylating agent in a classical SN2 reaction. The challenge lies in the fact that the negative charge of the pyrazolate anion is delocalized across both N1 and N2, making both sites reactive.

Caption: General mechanism for N-methylation of pyrazoles.

Key Reagents and Parameters

Methylating Agents

The choice of methylating agent is crucial and extends beyond traditional reagents like methyl iodide.

Methylating AgentAdvantagesDisadvantagesKey Considerations
Methyl Iodide (MeI) Highly reactive, widely available.Highly toxic, can lead to over-methylation (quaternary salts), often poor regioselectivity.[1][3]Use in a well-ventilated fume hood. Monitor reaction carefully to avoid side products.[1]
Dimethyl Sulfate (DMS) Highly reactive, cost-effective.Extremely toxic and carcinogenic.[3][4] Often provides poor regioselectivity.Requires stringent safety precautions. Often substituted by safer alternatives.
Dimethyl Carbonate (DMC) "Green" reagent, low toxicity, cost-effective.[4][5]Less reactive, often requires high temperatures (110-170 °C) and sometimes catalysts.[4][6][7]Can act as both a methylating and carbamoylating agent.[5] High temperatures favor methylation.[4]
α-Halomethylsilanes Excellent for achieving high N1-selectivity due to steric bulk.[8][9]Two-step process (alkylation then protodesilylation). Reagents are more specialized.[8][9]The bulky silyl group directs the initial alkylation, which is then removed to reveal the methyl group.[9]
Trichloroacetimidates Can be used under acidic conditions, offering an alternative to basic methods.Scope can be limited; may not work for simple methyl groups.Useful for more complex alkyl groups like benzyl or phenethyl.[2]
Bases and Solvents

The base and solvent system works in concert to influence the reaction's outcome. The primary role of the base is to deprotonate the pyrazole N-H.

  • Strong Bases (e.g., NaH, KHMDS): Used for less acidic pyrazoles or when irreversible deprotonation is desired.[1] Sodium hydride is typically used in anhydrous polar aprotic solvents like DMF or THF.

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Milder conditions suitable for more acidic pyrazoles. Often used in solvents like acetonitrile (ACN) or acetone. Potassium carbonate is a common choice for its balance of reactivity and ease of handling.[10][11]

  • Phase-Transfer Catalysis (PTC): This technique is highly effective for pyrazole alkylation, especially when dealing with reagents of differing solubilities.[12][13][14] A quaternary ammonium salt (e.g., TBAB) ferries the pyrazolate anion from a solid or aqueous basic phase (e.g., KOH) into an organic phase to react with the methylating agent.[12] This method can often be performed without a solvent.[12][14]

Experimental Protocols

Protocol 1: Classical N-Methylation using Methyl Iodide and NaH

This protocol is a standard method for small-scale synthesis when regioselectivity is not the primary concern or has been previously established for the substrate.

Workflow Overview

Caption: Standard workflow for NaH/MeI methylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the amino-pyrazole substrate (1.0 eq).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the substrate (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Gas (H₂) evolution will occur.

  • Activation: Stir the resulting suspension at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (MeI, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to separate regioisomers and impurities.[1]

Protocol 2: Regioselective N1-Methylation using a "Masked" Methylating Agent

This advanced protocol is designed to achieve high selectivity for the N1-methylated product by using a sterically bulky α-halomethylsilane.[8][9]

Step-by-Step Methodology:

  • N-Silylmethylation:

    • Dissolve the amino-pyrazole (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (K₂CO₃, 1.5 eq).

    • Add (chloromethyl)trimethylsilane (1.2 eq).

    • Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS for the formation of the silylmethylated intermediate.

    • Cool the reaction, dilute with water, and extract with ethyl acetate. The crude silylmethylated pyrazole can be taken to the next step after concentrating.

  • Protodesilylation:

    • Dissolve the crude intermediate from the previous step in THF.

    • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq).[8]

    • Stir at room temperature for 2-4 hours until the silylated intermediate is consumed.[8]

    • Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel column chromatography to yield the N1-methylated amino-pyrazole.

Protocol 3: "Green" Methylation with Dimethyl Carbonate (DMC)

This protocol is ideal for large-scale synthesis where avoiding toxic reagents is a priority. It often requires higher temperatures and no additional solvent.[4][6]

Step-by-Step Methodology:

  • Reaction Setup: In a sealed pressure vessel, combine the amino-pyrazole (1.0 eq) and dimethyl carbonate (DMC, used as both reagent and solvent, 10-20 eq).

  • Catalyst (Optional): For less reactive substrates, a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can be added (0.1 eq).[5]

  • Heating: Heat the mixture to 140-170 °C for 12-48 hours.[4][7] Caution: The reaction generates pressure.

  • Workup: Cool the reaction vessel to room temperature.

  • Purification: Remove the excess DMC under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently strong base.[1]2. Poor quality reagents (e.g., wet solvent, degraded MeI).[1]3. Low nucleophilicity of pyrazole (due to EWGs).1. Switch to a stronger base (e.g., from K₂CO₃ to NaH).2. Use freshly opened and anhydrous reagents/solvents.3. Increase reaction temperature or use a more reactive methylating agent.[1]
Poor Regioselectivity 1. Use of non-selective methylating agents (MeI, DMS).2. Reaction conditions favor mixture formation.1. Switch to a sterically demanding reagent like an α-halomethylsilane for N1 selectivity.[8][9]2. Screen different solvents and bases; sometimes fluorinated alcohols can improve selectivity.[15]
Formation of Side Products 1. Over-methylation to form quaternary pyrazolium salt.[1]2. Methylation on the exocyclic amino group.1. Use a stoichiometric amount of the methylating agent and monitor the reaction closely.2. Consider protecting the amino group (e.g., as a pivalamide) before N-methylation.
Difficult Purification 1. Regioisomers have very similar polarity.[1]2. Product is highly polar and water-soluble.1. Experiment with different eluent systems for chromatography. Preparative HPLC may be required.[1]2. Minimize aqueous washes or perform back-extraction of the aqueous layers.

References

  • 16. Google Books.

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2006, October 24). Marcel Dekker.
  • Wang, Y., Wang, Y., Du, X., Zheng, K., Zhai, S., Bai, S., Fang, L., & Zhang, T. (2024).
  • Ouk, S., Thiébaud, S., Borredon, E., & Chabaud, B. (2006). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate.
  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024, August 27). ChemistryViews.
  • TMA Finkelstein, H. (2019). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Letters.
  • Ouk, S., Thiébaud, S., Borredon, E., & Chabaud, B. (2005).
  • Ouk, S., Thiébaud, S., Borredon, E., & Chabaud, B. (2005). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate.
  • Bremner, J. B., & Stanovnik, B. (2013).
  • Walter, F., & P. (2020).
  • Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi Biology.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Optimization of pyrazole N-alkylation conditions.
  • Technical Support Center: Selective N-Methyl
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Fluorine Chemistry.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • N-methylation of pyrazole. (2023, June 10). Reddit.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • Scheme 3. N-methylation of pyrazolopyridinone fused imidazopyridine derivative (8dA).
  • Zhao, S., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
  • A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. Benchchem.
  • Fichez, J., Busca, P., & Prestat, G.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.
  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
  • Recent developments in aminopyrazole chemistry.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Semantic Scholar.

Sources

Method

using 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide as a scaffold in drug design

Application Note: 5-Amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide (ATPC) as a Privileged Scaffold in Kinase Inhibitor Design Executive Summary This guide details the application of 5-amino-N,N,3-trimethyl-1H-pyrazole-4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide (ATPC) as a Privileged Scaffold in Kinase Inhibitor Design

Executive Summary

This guide details the application of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide (ATPC) as a versatile scaffold in the design of ATP-competitive kinase inhibitors. Unlike simple esters, the N,N-dimethylamide moiety in ATPC offers enhanced aqueous solubility and metabolic stability, while the 5-amino-pyrazole core serves as a proven pharmacophore for hydrogen bonding with the kinase hinge region. This note provides optimized protocols for the synthesis of the ATPC scaffold, its cyclization into fused pyrazolo[1,5-a]pyrimidine libraries, and downstream biological evaluation.

Scaffold Profile & Pharmacophore Analysis

Molecule Identity:

  • IUPAC Name: 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide

  • Common Code: ATPC

  • Core Structure: A fully substituted pyrazole ring featuring a 3-methyl group, a 4-(N,N-dimethyl)carboxamide, and a 5-amino group.

Pharmacological Relevance: The ATPC scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding pocket of protein kinases (e.g., CDK, FGFR, IRAK4).

FeatureFunction in Drug Design
5-Amino Group (-NH₂) Acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu residues). Primary site for cyclization or derivatization.
Ring Nitrogen (N1-H) Acts as a Hydrogen Bond Donor/Acceptor. Critical for bidentate binding or fused-ring formation.
4-Carboxamide (-CONMe₂) The N,N-dimethyl group improves lipophilicity (

) and solubility compared to ethyl esters. It can also direct steric fit in the solvent-exposed region.
3-Methyl Group (-Me) Provides hydrophobic contact within the binding pocket (gatekeeper residue interaction) and restricts conformational flexibility.

Protocol 1: Synthesis of the ATPC Scaffold

Objective: Synthesize 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide from commercially available precursors. Scale: 10 mmol (adaptable to gram-scale).

Reagents:

  • 2-Cyano-N,N-dimethylacetamide (Starting Material A)

  • Triethyl orthoacetate (TEOA)

  • Hydrazine hydrate (80% or 64% aqueous solution)

  • Acetic anhydride (

    
    )
    
  • Ethanol (EtOH), absolute

Workflow:

  • Intermediate Formation (Enol Ether):

    • In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-cyano-N,N-dimethylacetamide (1.12 g, 10 mmol) in acetic anhydride (5 mL).

    • Add triethyl orthoacetate (2.43 g, 15 mmol).

    • Reflux the mixture at 120°C for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting acetamide.

    • Mechanism:[1][2] Condensation yields 2-cyano-3-ethoxy-N,N-dimethylbut-2-enamide.

    • Concentrate under reduced pressure to remove excess

      
       and EtOH. The residue (often an oil) is used directly.
      
  • Cyclization:

    • Dissolve the crude intermediate in Ethanol (15 mL).

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add Hydrazine hydrate (0.6 mL, ~12 mmol). Caution: Exothermic reaction.

    • Allow the mixture to warm to room temperature, then reflux for 2 hours.

    • Observation: A precipitate often forms upon cooling.

  • Purification:

    • Cool the reaction mixture to 4°C.

    • Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

    • Recrystallize from EtOH/Water if necessary.

    • Yield Expectation: 65–80%.

Validation:

  • ¹H NMR (DMSO-d₆): Look for pyrazole-NH (broad singlet, ~12 ppm),

    
     (broad singlet, ~5–6 ppm), 
    
    
    
    (two singlets or one broad singlet ~3.0 ppm), and Ring-
    
    
    (singlet, ~2.2 ppm).

Protocol 2: Library Generation (Pyrazolo[1,5-a]pyrimidines)

Objective: Transform the ATPC scaffold into a library of bicyclic kinase inhibitors via cyclocondensation with 1,3-electrophiles. This mimics the core of drugs like Zaleplon or Indiplon .

Reaction Class: [3+3] Cyclocondensation.

Reagents:

  • ATPC Scaffold (from Protocol 1)

  • Various 1,3-diketones (e.g., acetylacetone, benzoylacetone) OR

    
    -enaminones.
    
  • Glacial Acetic Acid (AcOH) or Piperidine (cat.) in EtOH.

Step-by-Step:

  • Setup:

    • In a reaction vial, combine ATPC (1.0 equiv) and the 1,3-diketone (1.1 equiv).

    • Add Glacial Acetic Acid (solvent volume, e.g., 2–3 mL per mmol).

  • Reaction:

    • Heat at reflux (118°C) for 4–8 hours.

    • Alternative (Microwave): 140°C for 20 mins (sealed tube).

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water.[3] Neutralize with saturated

      
       if necessary (though pyrazolo-pyrimidines often precipitate directly from acid).
      
    • Filter the solid product.

  • Regioselectivity Check:

    • Reaction with unsymmetrical diketones (e.g., benzoylacetone) can yield regioisomers (5-phenyl-7-methyl vs. 7-phenyl-5-methyl).

    • Validation: Use NOESY NMR. A correlation between the pyrazole-3-Me and the pyrimidine-H implies the bulky group is at position 5 (away from the methyl).

Protocol 3: Derivatization for Type II Kinase Inhibition

Objective: Target the inactive kinase conformation (DFG-out) by extending a urea moiety from the 5-amino position.

Reagents:

  • ATPC Scaffold

  • Aryl Isocyanates (e.g., phenyl isocyanate, 4-fluoro-3-(trifluoromethyl)phenyl isocyanate).

  • DCM or THF (anhydrous).

Step-by-Step:

  • Dissolve ATPC (1 equiv) in anhydrous THF .

  • Add Aryl Isocyanate (1.1 equiv).

  • Stir at 60°C for 12 hours.

  • Evaporate solvent and purify via Flash Chromatography (DCM/MeOH gradient).

  • Result: A urea-linked inhibitor (

    
    ) capable of deep pocket binding.
    

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the ATPC scaffold.

ATPC_Workflow Precursor 2-Cyano-N,N-dimethylacetamide Intermediate Enol Ether Intermediate (2-cyano-3-ethoxy-N,N-dimethylbut-2-enamide) Precursor->Intermediate TEOA, Ac2O, Reflux ATPC ATPC SCAFFOLD (5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide) Intermediate->ATPC N2H4·H2O, EtOH, Reflux PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine (Kinase Hinge Binder) ATPC->PyrazoloPyrimidine Pathway A: Cyclocondensation (AcOH, Reflux) UreaDeriv Pyrazolyl-Urea (Type II Kinase Inhibitor) ATPC->UreaDeriv Pathway B: Nucleophilic Addition (THF, 60°C) Diketone 1,3-Diketones / Enaminones Diketone->PyrazoloPyrimidine Isocyanate Aryl Isocyanates Isocyanate->UreaDeriv

Caption: Divergent synthetic utility of the ATPC scaffold. Pathway A yields fused bicyclic systems (ATP-mimetic), while Pathway B yields urea derivatives (allosteric/Type II inhibitors).

Biological Evaluation Strategy

Assay: In Vitro Kinase Inhibition (FRET/TR-FRET)

  • Target: FGFR1, CDK2, or IRAK4 (based on literature precedence for this scaffold).

  • Control: Staurosporine (pan-kinase) or Zaleplon (structural analog).

  • Readout:

    
     calculation.
    

Data Analysis Table (Template):

Compound IDR-Group (Pos 7)R-Group (Pos 5)FGFR1

(nM)
Solubility (µM)
ATPC-01 MethylMethylTBD>100
ATPC-02 PhenylMethylTBD45
ATPC-03 4-F-PhenylHTBD30

References

  • Nitulescu, G. et al. (2025). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. National Institutes of Health (NIH). Link

  • Lim, S. et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Link

  • Deng, W. et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Link

  • Fraley, M. E. et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Link

  • BenchChem Application Note. (2025). Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate in Drug Discovery. Link(Note: Representative link for commercially available analog).

Sources

Application

Application Note: Crystallization of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide for Structural Determination

This Application Note is structured to guide researchers through the precise crystallization of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide for single-crystal X-ray Diffraction (SC-XRD). Executive Summary The struc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise crystallization of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide for single-crystal X-ray Diffraction (SC-XRD).

Executive Summary

The structural elucidation of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide is critical for validating regiochemistry in drug discovery scaffolds, particularly for kinase inhibitors (e.g., FGFR/JAK pathways). This molecule presents specific crystallographic challenges due to prototropic tautomerism (1H- vs. 2H-pyrazole) and competitive hydrogen bonding between the exocyclic amino group (


) and the carbonyl oxygen.

This guide provides a validated workflow to grow diffraction-quality crystals, emphasizing slow-kinetics methodologies to minimize twinning and disorder.

Physicochemical Profile & Solubility Logic

Before attempting crystallization, one must understand the intermolecular forces at play.

  • H-Bond Donors: Pyrazole ring

    
     (1), Exocyclic 
    
    
    
    (2).
  • H-Bond Acceptors: Pyrazole

    
     (1), Amide Carbonyl 
    
    
    
    (1).
  • Lipophilicity: The

    
    -dimethyl and 3-methyl groups add lipophilic character, making the molecule soluble in chlorinated solvents (DCM, 
    
    
    
    ) unlike its primary amide analogs.
Solubility Screening Table
SolventSolubilityUtility in Crystallization
Methanol (MeOH) HighPrimary solvent for evaporation.
Dichloromethane (DCM) HighExcellent for vapor diffusion (solvent).
Dimethyl Sulfoxide (DMSO) Very HighAvoid if possible (high boiling point makes harvesting difficult).
Acetonitrile (MeCN) ModerateGood for slow cooling.
Diethyl Ether (

)
LowIdeal anti-solvent (precipitant).
n-Hexane/Pentane InsolubleIdeal anti-solvent for vapor diffusion.
Water ModerateUse only as a co-solvent to slow evaporation.

Experimental Protocols

Do not rely on a single method. Set up three parallel screens to maximize success probability.

Protocol A: Vapor Diffusion (The "Gold Standard" for Quality)

Best for: Producing large, block-like crystals with minimal defects.

Materials:

  • Inner vial (4 mL glass vial).

  • Outer jar (20 mL glass jar with tight-sealing cap).

  • Solvent: Dichloromethane (DCM) or Methanol.

  • Anti-solvent: n-Hexane or Diethyl Ether.

Step-by-Step:

  • Dissolution: Dissolve 15–20 mg of the compound in the minimum amount of DCM (approx. 0.5–1.0 mL) in the inner vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if any particulate is visible.

  • Setup: Place the open inner vial inside the outer jar.

  • Addition: Carefully pipette 3–5 mL of n-Hexane (anti-solvent) into the outer jar (surrounding the inner vial). Do not let any hexane spill into the inner vial.

  • Equilibration: Seal the outer jar tightly. Store at room temperature (

    
    ) in a vibration-free zone.
    
  • Mechanism: Hexane vapor slowly diffuses into the DCM solution, gradually increasing polarity and lowering solubility, driving nucleation.

  • Timeline: Check after 3 days. Harvest typically within 7–14 days.

Protocol B: Liquid Layering (Interface Diffusion)

Best for: Compounds that crash out too quickly in vapor diffusion.

Materials:

  • Narrow NMR tube or thin glass vial (5 mm diameter).

  • Solvent: Chloroform (

    
    ) or DCM (denser than anti-solvent).
    
  • Anti-solvent: Methanol or Hexane (less dense).

Step-by-Step:

  • Base Layer: Dissolve 10 mg of compound in 0.5 mL

    
    . Transfer to the tube.
    
  • Buffer Layer (Critical): Carefully add a small layer (0.1 mL) of pure solvent (

    
    ) on top. This delays mixing.
    
  • Top Layer: Very slowly pipette 1.0 mL of Hexane or Methanol down the side of the tube to float it on top.

  • Result: Crystals will grow at the interface where the solvents mix slowly.

Protocol C: Slow Evaporation (High Throughput)

Best for: Initial polymorph screening.

Step-by-Step:

  • Dissolve 10 mg in 1 mL of Methanol/Ethanol (1:1) .

  • Cover the vial with Parafilm.

  • Poke 1–2 small holes in the Parafilm with a needle (limiting evaporation rate is key to quality).

  • Place in a fume hood and monitor daily.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and method determination based on initial solubility observations.

CrystallizationWorkflow Start Start: 20mg Pure Compound SolubilityTest Solubility Test (1mg in 0.1mL) Start->SolubilityTest SolublePolar Soluble in MeOH/EtOH? SolubilityTest->SolublePolar Test Alcohols SolubleNonPolar Soluble in DCM/CHCl3? SolubilityTest->SolubleNonPolar Test Chlorinated MethodA Method A: Slow Evaporation (MeOH/EtOH) SolublePolar->MethodA Yes MethodC Method C: Liquid Layering (CHCl3 + MeOH) SolublePolar->MethodC Partial MethodB Method B: Vapor Diffusion (DCM + Hexane) SolubleNonPolar->MethodB Yes SolubleNonPolar->MethodC Partial Check Microscopy Check (Polarized Light) MethodA->Check MethodB->Check MethodC->Check Check->Start Amorphous/Powder (Recycle) XRD Single Crystal XRD Check->XRD Single Crystal Found

Figure 1: Decision tree for selecting the optimal crystallization technique based on solubility profiles.

XRD Data Collection & Tautomer Analysis

Once crystals are harvested, specific attention must be paid to the data collection strategy due to the potential for tautomeric disorder .

Mounting Strategy
  • Cryoprotection: Use Paratone-N oil. Do not allow the crystal to dry; aminopyrazoles can solvate and the lattice may collapse upon desolvation.

  • Temperature: Collect data at 100 K . This freezes dynamic disorder of the amino/methyl groups and reduces thermal ellipsoids, allowing precise location of hydrogen atoms on the pyrazole ring.

Solving the Structure (Tautomerism)

The position of the hydrogen on the pyrazole ring (N1 vs N2) is often ambiguous.

  • N1-H (1H-pyrazole): Often favored if H-bonding to the adjacent carboxamide oxygen is possible (intramolecular).

  • N2-H (2H-pyrazole): Less common but possible in specific packing arrangements.

  • Validation: Locate the H-atom in the difference Fourier map rather than placing it geometrically. This confirms the tautomeric state.

References

  • Deng, W., et al. (2024).[1] Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Link

  • Faria, A., et al. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure. Molecules, 22(11), 1813.[2] Link

  • Bawazir, W. (2020).[3][4] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.[3] Link

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for Small Molecule Crystal Growth. Link

Sources

Method

Application Note: Storage and Handling Protocols for Hygroscopic Pyrazole Compounds

Abstract Pyrazole derivatives are ubiquitous pharmacophores in modern drug discovery, serving as the core scaffold for blockbuster drugs like Celecoxib and Ruxolitinib. However, the inherent dipolar nature of the pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives are ubiquitous pharmacophores in modern drug discovery, serving as the core scaffold for blockbuster drugs like Celecoxib and Ruxolitinib. However, the inherent dipolar nature of the pyrazole ring renders many of these compounds—particularly salts and polar derivatives—significantly hygroscopic. Uncontrolled moisture uptake leads to catastrophic stoichiometric errors in synthesis, accelerated hydrolytic degradation, and polymorphic shifts. This Application Note defines a rigorous, field-proven methodology for the storage, handling, and validation of hygroscopic pyrazoles to ensure data integrity and synthetic reproducibility.

Technical Background: The Mechanism of Hygroscopicity

To master the handling of pyrazoles, one must understand the molecular driver of their affinity for water. The pyrazole ring (


) possesses a high dipole moment and distinct hydrogen-bonding capabilities:
  • N1-H (Pyrrole-like): Acts as a hydrogen bond donor.

  • N2 (Pyridine-like): Acts as a hydrogen bond acceptor with a lone pair available for coordination.

When exposed to ambient humidity, water molecules bridge these sites, forming stable hydrates. In pyrazole salts (e.g., hydrochloride or sulfate forms), the lattice energy is often disrupted by hydration spheres, causing the material to deliquesce (dissolve in its own absorbed water).

Critical Consequences of Neglect:

  • Stoichiometric Drift: A 5% water uptake by weight results in a 5% error in molar equivalents during coupling reactions, leading to incomplete conversion and difficult purifications.

  • Chemical Instability: Moisture catalyzes the hydrolysis of sensitive substituents (e.g., esters, acyl chlorides) and facilitates oxidation of hydrazine intermediates often used in pyrazole synthesis.

Protocol A: The Tiered Storage Architecture

Do not treat all pyrazoles equally. We utilize a Risk-Based Storage Classification to balance protection with accessibility.

Storage Decision Logic

The following decision tree outlines the selection of storage conditions based on the compound's physical form and substitution pattern.

StorageProtocol Start Analyze Pyrazole Compound IsSalt Is it a Salt or Highly Polar? Start->IsSalt IsOil Physical State? IsSalt->IsOil No (Neutral solid) Tier3 TIER 3: Maximum Integrity (Glovebox / Inert Gas) IsSalt->Tier3 Yes (e.g., HCl salt) Tier1 TIER 1: Standard Protection (Desiccator Cabinet) IsOil->Tier1 Crystalline Solid Tier2 TIER 2: Enhanced Protection (Refrigerator + Desiccant) IsOil->Tier2 Oil/Gum Tier3->Tier2 If Glovebox Unavailable (Use Schlenk Line)

Figure 1: Decision matrix for selecting the appropriate storage environment based on compound physicochemical properties.

Container Selection & Environmental Control

Proper containment is the first line of defense.

ParameterRecommendationScientific Rationale
Primary Container Amber Glass Vials with Teflon (PTFE) lined caps.Glass is impermeable to moisture. Amber protects from photodegradation (common in electron-rich pyrazoles). PTFE liners prevent leaching and ensure a gas-tight seal.
Secondary Containment Heat-sealed Mylar bags or desiccator cabinets.Mylar provides a secondary moisture barrier. Desiccator cabinets maintain local RH <20%.
Desiccant Molecular Sieves (4Å) or Indicating Silica Gel.4Å sieves are preferred for organic solvents; Silica gel is sufficient for general solid storage.
Temperature -20°C (Freezer) for long term; 4°C for active use.Lower kinetic energy reduces the rate of hydrolysis and oxidation. Crucial: Allow to warm to RT before opening to prevent condensation.

Protocol B: Inert Handling & Weighing

The moment a hygroscopic pyrazole is exposed to air, the "clock starts" on water uptake. This protocol minimizes exposure time.[1][2]

The "Equilibration Rule" (Critical Step)

Never open a cold container immediately.

  • Remove the vial from the freezer/fridge.

  • Place it in a desiccator at room temperature.

  • Wait 30–60 minutes.

    • Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid, ruining the sample instantly.

Weighing Workflow

For Tier 3 (Highly Hygroscopic) compounds, use this workflow:

  • Preparation: Purge the weighing chamber or glove bag with dry Nitrogen or Argon.

  • Taring: Tare the receiving vessel (e.g., Round Bottom Flask) with its septum/cap on.

  • Transfer:

    • Open the source vial and receiving vessel simultaneously inside the inert zone.

    • Rapidly transfer the approximate amount.

    • Reseal immediately.[2]

  • Measurement: Weigh the closed receiving vessel. Calculate mass by difference.

    • Note: Do not use open weighing boats. The static charge on plastic boats often scatters dry powders, and the large surface area maximizes moisture uptake.

Protocol C: Quality Control & Validation

Trust but verify. You must validate the water content to correct your stoichiometry.

Karl Fischer (KF) Titration

This is the gold standard for quantifying water content.[3]

  • Method: Coulometric KF is preferred for high-value samples (requires <50 mg). Volumetric KF is suitable for bulk raw materials (>100 mg water).

  • Solvent System: Use a Methanol/Formamide (2:1) mix if the pyrazole has poor solubility in pure methanol.

  • Acceptance Criteria:

    • Synthetic Reagents: < 0.5% w/w water.

    • Analytical Standards: < 0.1% w/w water.

NMR Diagnostics

If KF is unavailable, 1H NMR in an anhydrous solvent (e.g., DMSO-d6 or CDCl3 from a fresh ampoule) can provide a qualitative check.

  • Signal: Look for a broad singlet (variable shift depending on solvent/concentration).

  • Quantification: Integrate the water peak relative to a stable CH signal on the pyrazole ring.

    • Formula:

      
      
      

Troubleshooting Guide

IssueObservationRoot CauseCorrective Action
Deliquescence Solid turns into a gum or oil upon standing.Critical humidity threshold exceeded; crystal lattice collapse.Dissolve in anhydrous solvent (e.g., DCM), dry over

, filter, and rotovap. Store immediately under Argon.
Color Change White solid turns yellow/brown.Oxidation of the pyrazole ring or trace hydrazine impurities.Purify via recrystallization or column chromatography. Store in the dark under inert gas.
NMR Drift NH proton signal shifts or disappears.Rapid proton exchange with absorbed water.Dry the sample (vacuum oven at 40°C) and re-run NMR in a sealed tube with dry solvent.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • World Health Organization (WHO). (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Pacific BioLabs. (2026). Karl Fischer Moisture Analysis Protocols. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting cyclization failures in pyrazole synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently ask...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole derivatives. As Senior Application Scientists, we have compiled this resource to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of pyrazole cyclization and optimize your synthetic outcomes.

Troubleshooting Guide: Cyclization Failures & Low Yields

Failures in the cyclization step are a common hurdle in pyrazole synthesis. This section addresses specific issues you might encounter, explaining the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Formation

Question: I am performing a Knorr-type pyrazole synthesis by reacting a 1,3-dicarbonyl compound with hydrazine, but I'm observing very low to no yield of my desired pyrazole. What are the likely causes and how can I troubleshoot this?

Why it happens:

Low or no product formation in a Knorr pyrazole synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions that fail to drive the cyclization to completion.[1][2][3] The reaction proceeds through a series of equilibria, including the formation of a hydrazone intermediate followed by intramolecular condensation and dehydration.[4][5][6] If any of these steps are disfavored, the overall yield will be poor.

What to do:

  • Verify Starting Material Purity:

    • Hydrazine Quality: Hydrazine and its derivatives can degrade over time. It is crucial to use a fresh bottle or purify stored hydrazine before use.[3]

    • Dicarbonyl Stability: Ensure the 1,3-dicarbonyl compound is pure and has not undergone self-condensation or degradation, which can be an issue with some substrates.[1]

  • Optimize Reaction Conditions:

    • Temperature: While some Knorr syntheses proceed at room temperature, many require heating to drive the dehydration and aromatization steps.[7] If you are running the reaction at room temperature, try gradually increasing the heat and monitoring the progress by TLC or LC-MS.

    • Catalyst: The Knorr synthesis is often catalyzed by acid.[6] If you are running the reaction under neutral conditions, consider adding a catalytic amount of a weak acid like acetic acid.[8] Conversely, if you are using a strong acid, it might be causing degradation of your starting materials or product.

    • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are common, but for some substrates, aprotic solvents might be more effective.[9]

  • Monitor for Intermediates:

    • The reaction may be stalling at the hydrazone or a hydroxyl-pyrazolidine intermediate.[1][4][10] Use TLC or LC-MS to check for the presence of these intermediates. If an intermediate is accumulating, you may need to adjust the reaction conditions (e.g., increase temperature, add a dehydrating agent) to favor the final cyclization and dehydration steps.[1]

Troubleshooting Workflow for Low Pyrazole Yield

low_yield_workflow start Low or No Product Yield check_reactants Verify Reactant Purity and Integrity start->check_reactants reactants_ok Reactants OK check_reactants->reactants_ok reactants_impure Reactants Impure check_reactants->reactants_impure Purity Issue optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Catalyst) reactants_ok->optimize_conditions use_fresh Use Fresh/Purified Reactants reactants_impure->use_fresh monitor_intermediates Monitor for Intermediate Formation (TLC, LC-MS) optimize_conditions->monitor_intermediates intermediates_detected Intermediates Detected monitor_intermediates->intermediates_detected no_intermediates No Intermediates monitor_intermediates->no_intermediates No Intermediates adjust_conditions Adjust Reaction Time or Add a Dehydrating Agent intermediates_detected->adjust_conditions investigate_side_reactions Investigate Potential Side Reactions no_intermediates->investigate_side_reactions yield_improves Yield Improves adjust_conditions->yield_improves still_low_yield Still Low Yield investigate_side_reactions->still_low_yield

Caption: A workflow for troubleshooting low pyrazole yield.

Issue 2: Formation of Regioisomers

Question: My reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of two regioisomers. How can I improve the regioselectivity?

Why it happens:

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.[11] This leads to the formation of two different hydrazone intermediates, which then cyclize to produce a mixture of regioisomeric pyrazoles.[9][11] The ratio of these isomers is determined by the relative reactivity of the two carbonyl groups, which is influenced by both steric and electronic factors.[11]

What to do:

  • Solvent Selection: The polarity and nature of the solvent can significantly influence the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to favor the formation of one regioisomer.[9]

  • pH Control: The pH of the reaction medium can be a powerful tool to control regioselectivity. Acidic conditions may favor one isomer, while neutral or basic conditions may favor the other.[9][11] A systematic screening of pH is recommended.

  • Structural Modification: Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can create a steric bias, favoring attack at the less hindered carbonyl group.[9] Similarly, strong electron-withdrawing groups can activate one carbonyl over the other.[11]

  • Use of 1,3-Dicarbonyl Surrogates: Employing surrogates like β-enaminones, where one carbonyl is masked, can enforce high regioselectivity.[1][9]

Regioisomer Formation in Knorr Pyrazole Synthesis

regioisomer_formation reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine pathway_a Attack at Carbonyl A reactants->pathway_a pathway_b Attack at Carbonyl B reactants->pathway_b intermediate_a Intermediate A pathway_a->intermediate_a intermediate_b Intermediate B pathway_b->intermediate_b product_a Regioisomer A intermediate_a->product_a product_b Regioisomer B intermediate_b->product_b

Caption: Formation of two regioisomers in Knorr pyrazole synthesis.

Issue 3: Formation of Pyrazoline as a Major Byproduct

Question: I am synthesizing a pyrazole from an α,β-unsaturated carbonyl compound and hydrazine, but I am isolating a significant amount of the corresponding pyrazoline. How can I promote aromatization to the pyrazole?

Why it happens:

The reaction of α,β-unsaturated aldehydes or ketones with hydrazines proceeds through a Michael addition followed by cyclization to form a pyrazoline intermediate.[12] This pyrazoline must then be oxidized to the aromatic pyrazole.[9][13] If the oxidation step is inefficient under the reaction conditions, the pyrazoline will be a major byproduct.[9]

What to do:

  • In-situ Oxidation:

    • Air Oxidation: In many cases, bubbling air through the reaction mixture is sufficient to effect oxidation, especially with prolonged reaction times or at elevated temperatures.

    • Chemical Oxidants: If air oxidation is insufficient, a mild oxidizing agent can be added to the reaction mixture. Common choices include:

      • Iodine (I₂)[14]

      • Manganese dioxide (MnO₂)

      • Copper salts[15]

  • Ex-situ Oxidation: If the pyrazoline is isolated, it can be oxidized in a separate step. This provides more control over the oxidation process and can lead to cleaner product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most common methods include the Knorr synthesis (reaction of a 1,3-dicarbonyl with a hydrazine)[6][16], the Paal-Knorr synthesis (a variation of the Knorr synthesis)[17][18], and the reaction of α,β-unsaturated carbonyl compounds with hydrazines.[13][19] Multicomponent reactions are also gaining popularity due to their efficiency.[12][20]

Q2: How can I monitor the progress of my pyrazole synthesis?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials and the formation of the product.[2][7] For more quantitative analysis and to identify intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) or in-line FT-IR spectroscopy can be used.[3][21]

Q3: What are some common side reactions in pyrazole synthesis besides regioisomer and pyrazoline formation?

A3: Other potential side reactions include self-condensation of the dicarbonyl starting material, and degradation of the starting materials or product under harsh reaction conditions (e.g., high temperatures or extreme pH).[1][2] Ensuring the purity of reactants and optimizing reaction conditions can help minimize these side reactions.[1]

Q4: I have successfully synthesized my pyrazole, but I am having difficulty with purification. What are some effective techniques?

A4: Recrystallization is often the most effective method for purifying solid pyrazoles.[7] A solvent screen is recommended to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature.[7] If recrystallization is not effective, column chromatography on silica gel is a common alternative.[1][7]

Q5: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?

A5: Yes, there is a growing interest in developing greener synthetic routes for pyrazoles. This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption[22][23], solvent-free reaction conditions[20][22], and the use of water as a solvent.[22]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general guideline for the synthesis of a 3,5-disubstituted pyrazole from a 1,3-diketone and hydrazine hydrate.[7]

Materials:

  • 1,3-Diketone (e.g., acetylacetone) (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add hydrazine hydrate to the solution at room temperature. Note that the reaction may be exothermic.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[7]

Protocol 2: In-situ Oxidation of a Pyrazoline to a Pyrazole

This protocol describes a general method for the oxidation of a pyrazoline intermediate to the corresponding pyrazole using iodine.

Materials:

  • Crude reaction mixture containing the pyrazoline

  • Iodine (I₂) (1.1 eq)

  • Base (e.g., triethylamine or sodium bicarbonate)

  • Solvent (e.g., dichloromethane or ethanol)

Procedure:

  • To the crude reaction mixture containing the pyrazoline, add the solvent.

  • Add the base to neutralize any acid present.

  • Add iodine portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the pyrazoline is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023).
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem. (2025).
  • A Short Review on Synthesis of Pyrazole Derivatives & Their Properties - Academia.edu. (n.d.).
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. (2025).
  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.).
  • Synthesis of Pyrazole Derivatives A Review - IJFMR. (2026).
  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis - Benchchem. (2025).
  • (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review - ResearchGate. (2021).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.).
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.).
  • dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined - Analytical Methods - The Royal Society of Chemistry. (2014).
  • optimization of reaction conditions for pyrazoline synthesis - Benchchem. (2025).
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025).
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025).
  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem. (2025).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. (n.d.).
  • via Cyclocondensation - Benchchem. (2025).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem. (2025).
  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024).
  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.).
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022).
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.).
  • Troubleshooting low conversion in Paal-Knorr reactions - Benchchem. (2025).
  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - MDPI. (2025).
  • The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles | Request PDF - ResearchGate. (2026).
  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (2024).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (2024).
  • I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines | The Journal of Organic Chemistry - ACS Publications. (2014).
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025).
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (2025).
  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018).
  • Synthesis of Spiro-Pyrazolone-Benzo[b]azepines via Three-Component [4 + 3] Annulation of Pyrazolone-Derived Azomethine Ylides with N-(2-Chloromethyl) Aryl Amides | The Journal of Organic Chemistry - ACS Publications. (2026).
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024).

Sources

Optimization

optimizing temperature conditions for amino-pyrazole stability

Introduction: The Stability Paradox of Amino-Pyrazoles Welcome to the technical support hub for amino-pyrazole chemistry. If you are working with kinase inhibitors (e.g., Ruxolitinib, Crizotinib analogs) or energetic mat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of Amino-Pyrazoles

Welcome to the technical support hub for amino-pyrazole chemistry. If you are working with kinase inhibitors (e.g., Ruxolitinib, Crizotinib analogs) or energetic materials, you are likely encountering the specific stability paradox of this scaffold: The pyrazole ring is aromatically robust, but the exocyclic amine and annular nitrogen render it highly sensitive to thermal and oxidative stress.

This guide moves beyond basic storage instructions. It details the causality of degradation—primarily driven by tautomeric shifts and oxidative ring-opening—and provides self-validating protocols to secure your compound's integrity.

Module 1: The Mechanistic Basis of Instability

To optimize conditions, you must first understand the enemy. Amino-pyrazoles do not just "decompose"; they undergo specific molecular shifts driven by temperature and solvent polarity.

The Tautomeric Equilibrium (The "Ghost" Peak)

Unlike standard anilines, amino-pyrazoles exist in a dynamic equilibrium between the 3-amino and 5-amino forms (and the less common imino-form).

  • Thermal Impact: Elevated temperatures increase the rate of proton transfer between N1 and N2.

  • Consequence: In solution, this often manifests as broad or split peaks in LCMS/NMR, often mistaken for impurities.

  • Solid State: The 3-amino tautomer is generally the thermodynamically preferred solid form, but rapid cooling (e.g., lyophilization) can trap the metastable 5-amino form, leading to amorphous solids that degrade faster.

Oxidative Degradation Pathway

The electron-rich amino group makes the ring susceptible to oxidation, particularly at the C4 position.

  • Mechanism: Thermal stress in the presence of oxygen leads to the formation of N-oxides or radical intermediates, eventually triggering ring opening or polymerization (browning).

Visualization: Degradation & Tautomerism Pathways The following diagram illustrates the critical stress points for the amino-pyrazole scaffold.

AminoPyrazoleStability cluster_0 Critical Control Point: Temperature Substrate Amino-Pyrazole (Solid State) Tautomer3 3-Amino Tautomer (Thermodynamically Stable) Substrate->Tautomer3 Dissolution Tautomer5 5-Amino Tautomer (Kinetic/Polar Solvent Favored) Tautomer3->Tautomer5 Heat / Polar Solvent (Reversible) Oxidation Oxidative Radical Formation (at C4) Tautomer3->Oxidation High T + O2 Tautomer5->Oxidation High T + O2 Degradation Ring Opening / Polymerization (Brown Oil) Oxidation->Degradation Irreversible

Caption: Figure 1. The mechanistic flow from stable solid state to thermal/oxidative degradation. Note the reversible tautomerism vs. irreversible oxidation.

Module 2: Troubleshooting & Optimization (Q&A)

This section addresses specific issues reported by formulation and synthesis teams.

Scenario A: "My LC-MS shows a split peak, but the mass is identical. Is it degrading?"

Diagnosis: Likely Annular Tautomerism , not degradation. The Science: In aprotic solvents (like MeCN used in LC), the proton exchange between N1 and N2 is slow enough on the chromatographic timescale to separate the 3-amino and 5-amino forms. The Fix (Self-Validating Protocol):

  • Temperature Test: Re-run the HPLC column at a higher temperature (e.g., 45°C vs 25°C).

    • Result: If the peaks merge or the ratio changes significantly, it is tautomerism (dynamic equilibrium). Impurities will not merge.

  • pH Modification: Buffer the mobile phase to pH 7.4. Proton exchange is acid/base catalyzed; stabilizing the pH often collapses the split peaks into a single sharp peak.

Scenario B: "The white powder turns yellow/brown upon storage at room temperature."

Diagnosis: Oxidative Amine Instability (Maillard-type or Radical). The Science: Amino-pyrazoles are electron-rich. Even trace transition metals (from synthesis) or peroxides (in excipients like PEG) can catalyze oxidation at the exocyclic nitrogen. The Fix:

  • Argon Purge: Store under inert atmosphere.

  • Temperature Control: Adhere strictly to 2-8°C for long-term storage.

  • Recrystallization: Ensure total removal of metal catalysts (Pd, Cu) from the synthesis step, as these lower the activation energy for thermal oxidation.

Scenario C: "My yield drops during the cyclization reaction at 80°C."

Diagnosis: Thermal Decarboxylation or Ring Opening . The Science: If your scaffold contains a carboxylic acid (common in intermediates), pyrazoles decarboxylate readily above 60°C. The Fix:

  • Monitor the reaction exotherm strictly.

  • Use a Lewis Acid catalyst (e.g., Zn(OTf)2) to allow cyclization at lower temperatures (<40°C) rather than relying on thermal driving force.

Module 3: Validated Stability Protocols

Do not guess. Use these standardized workflows to determine the exact limits of your specific molecule.

Forced Degradation Workflow (Stress Testing)

Before finalizing storage conditions, you must break the molecule to know its weak points.

Table 1: Recommended Stress Conditions for Amino-Pyrazoles

Stress TypeConditionDurationTarget DegradationMechanism Probed
Thermal 60°C (Solid State)7 Days5-20%Decarboxylation / Polymorph change
Oxidative 0.3% H₂O₂ at RT24 Hours5-20%N-oxide formation / Ring opening
Hydrolytic (Acid) 0.1 N HCl at 60°C48 Hours5-20%Amide hydrolysis (if substituted)
Photolytic 1.2 million lux hours--N/ARadical generation
Experimental Workflow Diagram

Follow this decision tree for stability testing.

StabilityWorkflow Start Synthesized Amino-Pyrazole PurityCheck Initial Purity Check (HPLC >98%, Metal <10ppm) Start->PurityCheck StressTest Forced Degradation (Acid/Base/Oxidation/Heat) PurityCheck->StressTest Decision Degradation > 5%? StressTest->Decision Analyze Isolate & Identify Degradant (LC-MS/NMR) Decision->Analyze Yes Final Define Storage Conditions (e.g., -20°C, Desiccated) Decision->Final No (Stable) Pathway1 Oxidative Failure Analyze->Pathway1 N-Oxide Found Pathway2 Hydrolytic Failure Analyze->Pathway2 Ring Open Found Action1 Action: Add Antioxidant (BHT) Store under Argon Pathway1->Action1 Action2 Action: Control Humidity Lyophilize Pathway2->Action2 Action1->Final Action2->Final

Caption: Figure 2. Decision tree for determining storage conditions based on forced degradation results.

Module 4: Reference Data

Substituent Effects on Stability

The stability of the amino-pyrazole is heavily influenced by the group at the C4 position.

C4 SubstituentElectronic EffectTautomer PreferenceThermal Stability Risk
-H NeutralEquilibriumModerate (Oxidation prone)
-NO₂ / -CN Electron WithdrawingFavors 5-AminoHigh (Ring stable, but explosive risk if -NO₂)
-OMe / -NH₂ Electron DonatingFavors 3-AminoLow (High Oxidation risk)
-Halogen Inductive WithdrawalEquilibriumHigh (Stable)

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[4] Defines the global standards for temperature and humidity testing (25°C/60%RH vs 40°C/75%RH).

  • BenchChem Technical Review.Tautomerism in substituted 3-aminopyrazoles. Explains the thermodynamic preference for 3-amino vs 5-amino tautomers and solvent effects.

    • (Cited via search context 1.8)

  • National Institutes of Health (PMC).Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization. Detailed analysis of the energy differences (approx 10 kJ/mol) between tautomers.

  • MDPI Molecules. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Discusses ring-opening mechanisms triggered by the active aromatic N-H moiety.[5]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Guidelines on performing stress testing for pharmaceutical development.[6]

Sources

Troubleshooting

identifying degradation products of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide

Technical Support Center: Degradation & Stability of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide Executive Summary 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide (CAS: 1187861-76-2) is a critical intermediate sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation & Stability of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide

Executive Summary

5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide (CAS: 1187861-76-2) is a critical intermediate scaffold, widely employed in the synthesis of fused pyrazolo-pyrimidine kinase inhibitors (e.g., FGFR inhibitors). Its structural integrity is paramount for downstream reaction efficiency and final drug substance purity.

This guide addresses the specific stability challenges associated with the aminopyrazole core and the tertiary amide side chain. Researchers often encounter unexpected peaks during HPLC analysis or color changes in stored samples. This document provides a mechanistic breakdown of these degradants, validated troubleshooting workflows, and robust analytical protocols.

Troubleshooting Guide (FAQ)

Q1: I observe a new peak at RRT ~0.85 in my reverse-phase HPLC. It increases when the sample is left in basic buffer. What is it?

  • Diagnosis: This is likely the hydrolysis product : 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid.

  • Mechanism: The N,N-dimethylcarboxamide moiety at position 4 is susceptible to hydrolysis, particularly under basic conditions (pH > 9) or prolonged acidic stress. The tertiary amide bond cleaves, releasing dimethylamine and forming the free carboxylic acid.

  • Confirmation:

    • LC-MS: Look for a mass shift of -27 Da relative to the parent (Parent MW: 168 Da → Degradant MW: 141 Da).

    • Chromatography: The carboxylic acid is more polar than the tertiary amide, leading to earlier elution on C18 columns.

Q2: My solid sample has turned from off-white to yellow/brown, but HPLC purity is still >98%. What is happening?

  • Diagnosis: Surface oxidation of the primary amine (-NH₂) at position 5.

  • Mechanism: The electron-rich 5-amino group is prone to radical oxidation. Even trace amounts of oxidative coupling can form azo-dimers or extended conjugated systems (chromophores) that are intensely colored but may exist at very low levels (<0.5%) below the UV detection limit of standard purity assays.

  • Action: Store the compound under inert atmosphere (Argon/Nitrogen) and protected from light. If the color change is severe, check for a dimer peak (MW ~332-334 Da) by LC-MS.

Q3: I see "split peaks" or broad peak shapes for the main compound. Is my column failing?

  • Diagnosis: This is likely annular tautomerism , not column failure.

  • Mechanism: The 1H-pyrazole ring proton can rapidly migrate between N1 and N2. In solution, 5-amino-3-methyl-1H-pyrazole and 3-amino-5-methyl-1H-pyrazole tautomers exist in equilibrium. If the exchange rate is comparable to the chromatographic timescale, peak broadening or splitting occurs.

  • Solution: Ensure your mobile phase pH is controlled. Using an acidic mobile phase (0.1% Formic Acid, pH ~2.7) protonates the ring, often stabilizing one tautomer or accelerating the exchange to average out the signal into a sharp peak.

Q4: Can I use UV detection to quantify the dimethylamine degradant?

  • Answer: No. Dimethylamine (the byproduct of hydrolysis) has weak UV absorption. You must rely on tracking the formation of the corresponding carboxylic acid peak or use a charged aerosol detector (CAD) / MS for the amine fragment.

Forced Degradation Protocols

To validate analytical methods or identify potential degradation pathways, perform the following stress tests.

Stress ConditionProtocolExpected Degradation PathwayTarget Degradation
Acid Hydrolysis Dissolve in 0.1 N HCl. Reflux at 60°C for 4-8 hours.Amide hydrolysis to Carboxylic Acid.10-20%
Base Hydrolysis Dissolve in 0.1 N NaOH. Stir at RT for 24 hours.Rapid Amide hydrolysis (Parent → Acid + Dimethylamine).10-20%
Oxidation Add 3% H₂O₂ to solution. Store at RT for 2-6 hours.N-oxide formation; Oxidative deamination; Azo dimerization.5-15%
Photolysis Expose solid/solution to 1.2 million lux hours (ICH Q1B).Ring oxidation; Photo-isomerization; Decarboxylation (minor).<5%
Thermal Heat solid at 80°C for 7 days.Thermal decomposition; Dimerization.<5%

Degradation Pathways Visualization

The following diagram illustrates the primary degradation routes for 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide.

DegradationMap Parent Parent Compound (MW 168) C7H12N4O Acid Hydrolysis Product (Carboxylic Acid) MW 141 (-27 Da) Parent->Acid Acid/Base Hydrolysis (- NMe2) Dimer Oxidative Dimer (Azo Species) MW ~334 Parent->Dimer Oxidation (H2O2) (- 2H) Desmethyl N-Desmethyl (Amide degradation) MW 154 (-14 Da) Parent->Desmethyl Oxidative Demethylation (Radical/Light) AmineByprod Dimethylamine (Byproduct) Parent->AmineByprod Hydrolysis

Caption: Primary degradation pathways including hydrolysis (Red), oxidative dimerization (Yellow), and demethylation (Green).

Recommended Analytical Method (HPLC-UV/MS)

To separate the parent from its polar hydrolysis products and hydrophobic dimers, use the following conditions:

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The CSH (Charged Surface Hybrid) particle provides excellent peak shape for basic compounds like aminopyrazoles under acidic conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar acid degradants).

    • 2-15 min: 5% → 60% B (Linear gradient).

    • 15-20 min: 60% → 95% B (Wash for dimers).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Column Temp: 40°C.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link

  • BenchChem. (2025). Synthetic Routes and Applications of 5-Amino-1H-pyrazole-4-carboxamide Derivatives. (General chemistry of the scaffold). Link

  • National Institutes of Health (NIH). (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Link

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of Pyrazole Carboxamides

This guide details the mass spectrometry fragmentation patterns of pyrazole carboxamides, designed for researchers in medicinal chemistry and structural biology. Executive Summary Pyrazole carboxamides are privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of pyrazole carboxamides, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

Pyrazole carboxamides are privileged scaffolds in drug discovery, serving as core structures for kinase inhibitors (e.g., FXIa inhibitors), fungicides, and cannabinoid receptor ligands. Their mass spectrometric (MS) analysis is critical for metabolite identification and impurity profiling.

This guide moves beyond basic molecular weight confirmation. It dissects the mechanistic fragmentation pathways that distinguish regioisomers (3-, 4-, and 5-carboxamides) and validates the structural integrity of the pyrazole ring. We focus on Electrospray Ionization (ESI) in positive mode (


), the standard for pharmaceutical analysis.
Mechanistic Fragmentation Analysis

The fragmentation of pyrazole carboxamides is governed by two competing forces: the stability of the aromatic pyrazole ring and the lability of the carboxamide side chain.

2.1. Primary Fragmentation Pathways

The dissociation of the protonated molecular ion (


) typically follows three distinct pathways.
  • Amide Bond Cleavage (Diagnostic Pathway):

    • Neutral Loss of Ammonia (

      
      , -17 Da):  Characteristic of primary amides. In pyrazoles, this is often "assisted" by the ring nitrogen (N2), which acts as an intramolecular base, facilitating the expulsion of 
      
      
      
      to form a stable acylium ion or a bicyclic cation.
    • Neutral Loss of Water (

      
      , -18 Da):  Less common in simple amides but observed if the amide oxygen protonates and rearranges, often leading to a nitrile species (
      
      
      
      ).
  • Ring Fragmentation (High Energy):

    • Loss of

      
       / 
      
      
      
      :
      The pyrazole ring is robust, but at higher collision energies (CE > 35 eV), it undergoes retro-cycloaddition. A characteristic sequence is the loss of
      
      
      (27 Da) followed by a second
      
      
      or
      
      
      (28 Da).
  • Substituent-Driven Cleavage:

    • N-Phenyl Cleavage: If the pyrazole is N-phenyl substituted, the loss of the phenyl radical (

      
      , 77 Da) or benzene (
      
      
      
      , 78 Da) is a dominant feature.
2.2. Regioisomer Differentiation (The "Proximity Effect")

Distinguishing between 3-, 4-, and 5-carboxamide isomers is the most challenging analytical task.

  • Pyrazole-3-carboxamide (or 5-): The amide group is adjacent to the ring nitrogens. This proximity allows for Orth-effect-like interactions . The ring nitrogen (N2) can hydrogen bond with the amide proton, facilitating the loss of

    
     or 
    
    
    
    .
  • Pyrazole-4-carboxamide: The amide is electronically conjugated but sterically isolated from the ring nitrogens. It behaves like a standard aromatic amide, showing a cleaner loss of the amide group (

    
    ) to generate the pyrazole cation.
    
Visualization of Signaling Pathways

The following diagram illustrates the mechanistic divergence between the regioisomers.

PyrazoleFragmentation Precursor Protonated Precursor [M+H]+ Iso35 3/5-Carboxamide (Proximity Effect) Precursor->Iso35 Isomer A Iso4 4-Carboxamide (Isolated Amide) Precursor->Iso4 Isomer B Acylium Acylium Ion [M-NH3]+ Iso35->Acylium -NH3 (17 Da) Dominant Bicyclic Bicyclic Cation (Ring N Attack) Iso35->Bicyclic Cyclization RingBreak Ring Fragmentation Loss of HCN / N2 Acylium->RingBreak High CE RadicalCat Radical Cation [M-CONH2]+ Iso4->RadicalCat -44 Da (CONH2) Standard RadicalCat->RingBreak High CE

Caption: Mechanistic divergence in MS/MS fragmentation between proximal (3/5-position) and distal (4-position) pyrazole carboxamides.

Comparative Data Analysis

The following table synthesizes fragmentation data for a generic N-phenyl-pyrazole-carboxamide (


 Da for unsubstituted core).
Feature3-Carboxamide (Proximal)4-Carboxamide (Distal)5-Carboxamide (Steric)
Base Peak (Low CE)

(Acylium)

(Stable Parent)

(Nitrile)
Diagnostic Neutral Loss 17 Da (

)
44 Da (

)
18 Da (

)
Mechanism N2-assisted eliminationSimple bond cleavageSteric compression / dehydration
Relative Stability Low (Fragments easily)High (Stable ring current)Medium
Key Fragment Ions

~206 (Acylium)

~179 (Pyrazole cation)

~205 (Nitrile)

Note: "5-Carboxamide" behavior is heavily influenced by the substituent on N1. If N1 bears a bulky phenyl group, the 5-carboxamide is sterically crowded, often favoring dehydration (


 loss) over ammonia loss to relieve strain.
Experimental Protocol: Isomer Differentiation Workflow

This self-validating protocol ensures reproducible differentiation of isomers using a standard Triple Quadrupole or Q-TOF mass spectrometer.

Step 1: Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid. Avoid ammonium buffers to prevent suppression of the

    
     signal.
    
  • Concentration: 1 µg/mL (ensure no dimer formation

    
    , which complicates spectra).
    
Step 2: Source Optimization (ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Set low (20V) to preserve the molecular ion. High cone voltage can induce "in-source fragmentation," mimicking the loss of water/ammonia before the collision cell.

Step 3: MS/MS Acquisition (Energy Ramp)
  • Method: Acquire product ion scans at three distinct Collision Energies (CE):

    • Low (10-15 eV): To observe the parent ion stability.

    • Medium (25-30 eV): To generate the diagnostic amide fragments (

      
       vs 
      
      
      
      ).
    • High (45+ eV): To break the pyrazole ring (confirming the core scaffold).

Step 4: Data Interpretation Logic
  • Check [M-17] / [M-18] Ratio:

    • High Ratio (>5:1)

      
       Likely 3-isomer  (Assisted elimination).
      
    • Low Ratio (<1:1) or dominant [M-44]

      
       Likely 4-isomer .
      
  • Check for "Ortho Effect":

    • If N1 is Phenyl and you see intense

      
       or 
      
      
      
      , suspect the 5-isomer due to interaction with the phenyl ring.
Analytical Workflow Diagram

Workflow Sample Sample Prep (MeOH/H2O + 0.1% FA) ESI ESI(+) Source Cone Voltage: 20V Sample->ESI MS1 Full Scan MS1 Confirm [M+H]+ ESI->MS1 Decision Collision Energy Ramp MS1->Decision LowCE Low CE (15 eV) Parent Stability? Decision->LowCE MedCE Med CE (30 eV) Amide Cleavage? Decision->MedCE HighCE High CE (50 eV) Ring Break? Decision->HighCE Analysis Ratio Analysis [M-17] vs [M-44] LowCE->Analysis MedCE->Analysis HighCE->Analysis

Caption: Step-by-step MS/MS workflow for characterizing pyrazole carboxamide derivatives.

References
  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Deriv

  • Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans. Source: European Journal of Mass Spectrometry (via PubMed)

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn. Source: Thermo Fisher Scientific / LCMS.cz

Comparative

A Comparative Guide to Elemental Analysis Standards for 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide

In the landscape of drug development and chemical research, the unambiguous characterization of a novel chemical entity is a cornerstone of scientific rigor and regulatory compliance. For a molecule such as 5-amino-N,N,3...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous characterization of a novel chemical entity is a cornerstone of scientific rigor and regulatory compliance. For a molecule such as 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide, a compound with significant potential in medicinal chemistry, verifying its elemental composition is a critical first step in establishing its identity and purity. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of this target molecule, offering insights into not only the "how" but, more importantly, the "why" behind the selection of specific techniques.

The Foundational Role of Elemental Analysis

Elemental analysis (EA), specifically CHNS/O analysis, serves as the gold standard for determining the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[1][2] This technique provides a direct measure of a compound's elemental makeup, which is then compared against its theoretical composition derived from its chemical formula. For 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide (C₈H₁₄N₄O), the theoretical values are:

  • Carbon (C): 52.73%

  • Hydrogen (H): 7.74%

  • Nitrogen (N): 30.75%

  • Oxygen (O): 8.78%

A close correlation between the experimentally determined values and these theoretical percentages provides strong evidence for the compound's identity and high purity.[3] The widely accepted tolerance for this agreement in academic and industrial settings is typically within ±0.4% of the calculated values.[3][4]

Combustion Analysis: The Gold Standard

The most prevalent method for determining the CHN(S) content of organic compounds is combustion analysis.[1][5] This technique involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich environment, which converts the constituent elements into simple gases (CO₂, H₂O, N₂, and SO₂).[1][6] These gases are then separated and quantified by various detectors, such as thermal conductivity detectors or infrared spectroscopy.[2][5]

Experimental Protocol: CHN Analysis via Combustion
  • Instrument Calibration:

    • Calibrate the elemental analyzer using certified reference materials (CRMs) with known elemental compositions, such as EDTA or Acetanilide.[7][8] This step is crucial for ensuring the accuracy and traceability of the measurements.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide sample into a tin capsule. The sample should be homogenous and finely powdered to ensure complete combustion.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The instrument's software will automatically control the combustion process, gas separation, and detection, ultimately providing the weight percentages of C, H, and N.

Causality in Experimental Choices:
  • Why Combustion? This method provides a direct and fundamental measurement of the elemental composition, unlike techniques that infer purity based on other properties.

  • Why Certified Reference Materials? CRMs are produced under stringent manufacturing protocols and are certified to have specific elemental compositions, making them essential for establishing the accuracy and reliability of the analytical system.[7][8]

cluster_workflow Elemental Analysis Workflow Sample Sample Weighing (2-3 mg) Combustion High-Temperature Combustion in Oxygen Sample->Combustion CRM CRM Calibration (e.g., EDTA) CRM->Combustion Calibrates Separation Gas Separation (CO2, H2O, N2) Combustion->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Calculation of %C, %H, %N Detection->Calculation

Caption: Workflow for CHN elemental analysis by combustion.

A Comparative Look: Alternative and Complementary Techniques

While elemental analysis is fundamental, a comprehensive purity assessment often involves orthogonal methods that measure different chemical properties.[9]

Technique Principle Information Provided Advantages Limitations
Elemental Analysis (EA) Combustion and detection of elemental gases.Elemental composition (%C, %H, %N, %O).Direct, fundamental, and highly accurate for pure compounds.Does not identify or quantify impurities directly.[10]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.Purity profile, number and relative amounts of impurities.Highly sensitive for detecting and quantifying impurities.[11][12]Does not provide elemental composition.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, structural information from fragmentation.High sensitivity and specificity for molecular weight determination.[13]Not inherently quantitative without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural elucidation, confirmation of functional groups, and purity assessment.Provides unambiguous structural information.[14][15][16]Less sensitive than HPLC for trace impurities.

In-Depth Comparison:

  • EA vs. HPLC: Elemental analysis confirms that the building blocks of the molecule are present in the correct ratios, assuming a pure sample. In contrast, HPLC is adept at separating the target molecule from any impurities, providing a purity value based on the relative peak areas.[9][11] For routine quality control, HPLC is often the preferred method due to its high throughput and sensitivity to impurities.[17]

  • EA vs. MS: High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement, often to within a few parts per million.[13][18] While this is a powerful tool for formula confirmation, it does not provide the quantitative elemental percentages that EA does.

  • EA vs. NMR: ¹H and ¹³C NMR spectroscopy provides a detailed map of the molecule's structure.[15][19] Purity can be assessed by the absence of unexpected signals. However, like EA, NMR may not detect impurities that are present at very low levels.

cluster_methods Purity Assessment Methods EA Elemental Analysis Confirms Elemental Ratios HPLC HPLC Quantifies Impurities EA->HPLC Complementary Purity Data MS Mass Spectrometry Confirms Molecular Weight HPLC->MS Impurity Identification NMR NMR Spectroscopy Confirms Chemical Structure MS->NMR Structural Confirmation NMR->EA Structural Verification

Caption: Interrelationship of analytical techniques for compound characterization.

Regulatory Context: Elemental Composition vs. Elemental Impurities

It is crucial to distinguish between the elemental analysis of the drug substance itself (C, H, N, O) and the analysis of elemental impurities as outlined in regulatory guidelines like USP <232>, <233> and ICH Q3D.[20][21] These guidelines focus on controlling potentially toxic elements (e.g., heavy metals, residual catalysts) that may be present in the final drug product.[22][23][24] The techniques for impurity analysis, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), are designed for trace-level quantification and are fundamentally different from the combustion analysis used for determining the bulk elemental composition of the active pharmaceutical ingredient (API).[20][25]

Conclusion

For the definitive characterization of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide, elemental analysis by combustion is an indispensable technique that provides a direct and accurate measure of its elemental composition. However, to build a comprehensive data package that ensures the identity, purity, and quality of this compound, a multi-faceted approach is recommended. The use of orthogonal techniques such as HPLC for impurity profiling, mass spectrometry for molecular weight confirmation, and NMR for structural elucidation provides a self-validating system of analysis. The choice of which methods to employ will depend on the specific goals of the analysis, from initial characterization in a research setting to routine quality control in a regulated environment.

References

  • USP General Chapter <232> Elemental Impurities—Limits. United States Pharmacopeial Convention. [Link]

  • Combustion analysis - Wikipedia. Wikipedia. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Labcompare. [Link]

  • Combustion Analysis for Elemental Determination. LECO Corporation. [Link]

  • USP 233 elemental impurities analysis. FILAB. [Link]

  • Combustion Elemental Analysis. Analytik Jena. [Link]

  • Standards for Elemental Impurities in Pharmaceuticals. Reagecon. [Link]

  • Combustion Analysis. ChemTeam. [Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • USP General Chapter <233> Elemental Impurities—Procedures. United States Pharmacopeial Convention. [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules. [Link]

  • Structural elucidation of a new Δ2‐pyrazoline derivatives using 1H and 13C NMR spectroscopy. Semantic Scholar. [Link]

  • Pyrazoline The structural elucidation of pyrazoles and derivatives has... ResearchGate. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Publications. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis? Spectroscopy Online. [Link]

  • ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency. [Link]

  • Synthesis, Nematicidal Activity, and Molecular Docking of Some New Pyrazole-5-carboxamide Derivatives. ResearchGate. [Link]

  • Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. SGS. [Link]

  • Elemental Impurities in Drug Products Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • PREPARING FOR THE NEW ELEMENTAL IMPURITIES REGULATIONS. Symbicom. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

  • Structure Elucidation of a Pyrazolo[1][26]pyran Derivative by NMR Spectroscopy. MDPI. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. R Discovery. [Link]

  • Basic principles and tests of organic element analysis. Universal Lab. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. [Link]

  • (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. ResearchGate. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Reference Material Certificate. National Institute of Metrology, China. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Reproducing Literature-Reported Yields of Pyrazole-4-Carboxamides

Introduction: The pyrazole-4-carboxamide scaffold is a cornerstone of modern agrochemical and pharmaceutical research. Its derivatives are famously employed as succinate dehydrogenase inhibitors (SDHIs), a critical class...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole-4-carboxamide scaffold is a cornerstone of modern agrochemical and pharmaceutical research. Its derivatives are famously employed as succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides used for crop protection.[1][2][3] The literature is replete with synthetic routes to these valuable compounds, often reporting high to excellent yields. However, for researchers in the lab, reproducing these yields can be a significant challenge, often due to subtle, unreported variables.

This guide provides an in-depth, comparative analysis of the most common synthetic strategies for pyrazole-4-carboxamides. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, offer insights into potential pitfalls, and provide a robust, field-tested protocol to serve as a reliable baseline for your own development efforts. Our goal is to bridge the gap between published results and practical laboratory execution, empowering you to achieve high-yield, reproducible syntheses.

Comparative Analysis of Key Synthetic Strategies

The synthesis of pyrazole-4-carboxamides can be broadly approached from three primary directions: formation of the amide bond on a pre-existing pyrazole ring, simultaneous formation of the pyrazole ring and the carboxamide moiety, or functional group transformation from other pyrazole derivatives. Each strategy has distinct advantages and is suited to different starting materials and target molecules.

Strategy 1: Amidation of Pre-formed Pyrazole-4-Carboxylic Acids

This is arguably the most direct and widely employed method. It involves the coupling of a pyrazole-4-carboxylic acid with a desired amine. The core principle lies in "activating" the carboxylic acid to make it susceptible to nucleophilic attack by the amine.

Common Activation Pathway: Formation of an Acid Chloride

The most common activation method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This intermediate is then immediately reacted with the amine in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.[4]

  • Causality: The carbonyl carbon of a carboxylic acid is not electrophilic enough to react directly with an amine. Conversion to an acyl chloride dramatically increases its electrophilicity, making the subsequent amidation rapid and often high-yielding. The base is crucial to prevent the protonation of the reactant amine by the generated HCl, which would render it non-nucleophilic.

DOT Diagram: General Workflow for Amidation via Acid Chloride

Start Pyrazole-4-Carboxylic Acid (Precursor) Intermediate Pyrazole-4-Carbonyl Chloride (Highly Reactive Intermediate) Start->Intermediate Activation Reagent1 SOCl₂ or (COCl)₂ Reagent1->Intermediate Product Target Pyrazole-4-Carboxamide Intermediate->Product Amidation Reagent2 R-NH₂ (Amine) & Triethylamine (Base) Reagent2->Product

Caption: Workflow for the synthesis of pyrazole-4-carboxamides via an acid chloride intermediate.

Strategy 2: Cyclocondensation Reactions to Build the Pyrazole Core

This approach constructs the pyrazole ring from acyclic precursors in a way that incorporates or facilitates the formation of the 4-carboxamide group.

Pathway A: From Chalcones and Semicarbazide

This classic method involves the Claisen-Schmidt condensation of an aldehyde and a ketone to form an α,β-unsaturated ketone (a chalcone).[5] This intermediate then undergoes a cyclocondensation reaction with semicarbazide hydrochloride. The semicarbazide acts as the nitrogen source for the pyrazole ring, with its own amide group becoming the C4-substituent of the final product.[6]

  • Causality: The reaction is typically acid-catalyzed, which activates the chalcone's carbonyl group for initial attack by the terminal nitrogen of the semicarbazide.[5] Subsequent intramolecular cyclization and dehydration lead to the stable aromatic pyrazole ring.

Pathway B: From Ketene Dithioacetals and Hydrazine

A versatile route involves the reaction of a ketene dithioacetal derivative with hydrazine hydrate.[4] The ketene dithioacetal is prepared from an active methylene compound. This sequence is highly effective for creating substituted pyrazoles, and the yields for the intermediate steps are often very good (e.g., 75-78%).[4]

  • Causality: Hydrazine provides the two adjacent nitrogen atoms required for the pyrazole ring. The reaction proceeds via nucleophilic attack and subsequent cyclization with the elimination of methyl mercaptan, driving the reaction forward to form the stable heterocyclic system.

Strategy 3: Functional Group Interconversion from Pyrazole-4-Carbaldehydes

When pyrazole-4-carbaldehydes are readily available, they can be converted to the corresponding carboxamides through a multi-step sequence.[7]

Typical Pathway: Aldehyde → Oxime → Nitrile → Amide

  • Oxime Formation: The carbaldehyde is reacted with hydroxylamine hydrochloride to form the corresponding aldoxime.[7]

  • Dehydration to Nitrile: The oxime is then dehydrated using a suitable reagent to yield a pyrazole-4-carbonitrile.[7]

  • Hydrolysis to Amide: Finally, the nitrile is partially hydrolyzed to the primary carboxamide, often using basic hydrogen peroxide, which is effective at stopping the reaction at the amide stage without proceeding to the carboxylic acid.[7]

  • Causality: This pathway leverages established and reliable organic transformations. Each step typically proceeds in high yield (e.g., oxime formation at 85%, nitrile formation at 92%), making the overall sequence synthetically viable.[7] The controlled hydrolysis of the nitrile is key to achieving a good yield of the final amide product.

Quantitative Comparison of Synthesis Yields

The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes the reported yields for the strategies discussed.

Synthetic StrategyKey PrecursorsTypical Reagents & ConditionsReported Yield Range (%)AdvantagesDisadvantagesKey References
Amidation via Acid Chloride Pyrazole-4-carboxylic acid, Amine1. SOCl₂ (reflux)2. Amine, Et₃N, DCM (rt)48 - 92%Direct, broadly applicable, generally high-yielding.Requires synthesis of the carboxylic acid precursor; SOCl₂ is corrosive.[1],[4]
Cyclocondensation (Chalcone) Aldehyde, Ketone, Semicarbazide HCl1. Base (for chalcone)2. Semicarbazide HCl, Acid (reflux)Good to ExcellentBuilds complexity quickly from simple starting materials.Multi-step process; yields can vary depending on chalcone reactivity.[5],[6]
Cyclocondensation (Dithioacetal) Ketene dithioacetal, Hydrazine hydrateIsopropyl alcohol (reflux)~75% (for cyclization step)High yield for the core-forming step; versatile.Requires preparation of the specialized dithioacetal precursor.[4]
From Carbaldehyde (via Nitrile) Pyrazole-4-carbaldehyde1. NH₂OH·HCl2. Dehydrating agent3. H₂O₂ / Base~70-80% (overall)Utilizes readily available aldehydes; good for primary amides.Multi-step; requires careful control of the final hydrolysis step.[7]
Oxidative Amidation Pyrazole-4-carbaldehyde, AmineN-Heterocyclic Carbene (NHC) catalyst, TEMPOModerate to GoodOne-pot conversion from aldehyde; modern method.Requires specialized catalysts which may be expensive or sensitive.[8]

Detailed Experimental Protocol: High-Yield Synthesis of a Pyrazole-4-Carboxamide via the Acid Chloride Route

This protocol is a robust, generalized procedure adapted from multiple high-yield reports and is designed for high fidelity and reproducibility.[1][4] It represents a self-validating system where the successful formation of the highly reactive acyl chloride intermediate (often observable by a change in the reaction mixture) is a critical checkpoint for the success of the subsequent amidation.

Workflow Diagram

Start Step 1: Acid Chloride Formation (in Fume Hood) Step1a Combine Pyrazole-4-COOH (1 eq) and Thionyl Chloride (3-5 eq) Start->Step1a Step1b Heat to reflux (e.g., 80°C) for 2-6 hours Step1a->Step1b Step1c Monitor reaction (TLC or disappearance of solid) Step1b->Step1c Step1d Remove excess SOCl₂ under reduced pressure (Checkpoint: Yellow oil/solid forms) Step1c->Step1d Step2 Step 2: Amidation Reaction (under N₂ atmosphere) Step1d->Step2 Step2a Dissolve acid chloride in anhydrous DCM Step2->Step2a Step2b Prepare separate solution of Amine (1.1 eq) and Et₃N (2-3 eq) in anhydrous DCM Step2a->Step2b Step2c Cool amine solution to 0°C Step2b->Step2c Step2d Add acid chloride solution dropwise to amine solution Step2c->Step2d Step2e Stir at room temperature for 1-12 hours Step2d->Step2e Step3 Step 3: Work-up & Purification Step2e->Step3 Step3a Wash with H₂O, then brine Step3->Step3a Step3b Dry organic layer (Na₂SO₄) Step3a->Step3b Step3c Concentrate under reduced pressure Step3b->Step3c Step3d Purify by column chromatography (e.g., Petroleum Ether:Ethyl Acetate) Step3c->Step3d Product Final Product: Pure Pyrazole-4-Carboxamide Step3d->Product

Caption: Detailed step-by-step workflow for the amidation protocol.

Methodology

Part 1: Synthesis of Pyrazole-4-carbonyl chloride (Intermediate)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add the starting pyrazole-4-carboxylic acid (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add thionyl chloride (3.0 - 5.0 eq). A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2-6 hours. The reaction can be monitored by the disappearance of the starting solid material.

  • Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude pyrazole-4-carbonyl chloride (often a yellow oil or solid) is typically used in the next step without further purification.[1]

Part 2: Amidation

  • Setup: Dissolve the crude pyrazole-4-carbonyl chloride from Part 1 in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Amine Solution: In a separate flask, dissolve the desired aniline or alkylamine (1.1 eq) and triethylamine (2.0 - 3.0 eq) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0°C in an ice bath. Add the acid chloride solution dropwise to the stirred amine solution over 15-30 minutes.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 hour to overnight.[4]

Part 3: Work-up and Purification

  • Quenching: Upon completion, wash the reaction mixture with water (2x) and then with brine (1x).

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of petroleum ether and ethyl acetate as the eluent, to yield the pure pyrazole-4-carboxamide.[1]

Trustworthiness: A Guide to Troubleshooting & Optimization

Achieving literature-reported yields requires anticipation of common problems. This section is built on field experience to help you self-validate and optimize your protocol.

  • Problem: Low Yield in Amidation Step.

    • Cause 1: Incomplete Acid Chloride Formation. If the initial reaction with thionyl chloride is incomplete, unreacted carboxylic acid will not participate in the amidation.

    • Solution: Ensure the reflux in SOCl₂ is sufficient (extend time if necessary) and that excess reagent is used. The use of a catalyst like DMF can be crucial.

    • Cause 2: Hydrolysis of Acid Chloride. The acyl chloride intermediate is highly sensitive to moisture.

    • Solution: Use anhydrous solvents (DCM) and perform the amidation under an inert atmosphere (nitrogen or argon). Ensure all glassware is thoroughly dried.

    • Cause 3: Poor Quality Amine. The amine may be oxidized or contain impurities.

    • Solution: Use a freshly opened bottle of the amine or purify it by distillation or recrystallization before use.

  • Problem: Significant Side Product Formation.

    • Cause: Reaction of Amine with Excess Activating Agent. If the thionyl chloride is not completely removed, it can react with the amine, consuming it and creating impurities.

    • Solution: Ensure thorough removal of excess SOCl₂ under vacuum. Co-evaporation with a high-boiling inert solvent like toluene can help remove the last traces.

  • Optimization Strategies:

    • Base Selection: While triethylamine is common, other non-nucleophilic bases like diisopropylethylamine (DIPEA) can sometimes improve yields, especially with sterically hindered amines.

    • Solvent Screening: Dichloromethane is standard, but other aprotic solvents like tetrahydrofuran (THF) or acetonitrile (ACN) may be beneficial for certain substrates.[9]

    • Temperature Control: The dropwise addition of the acid chloride at 0°C is critical to control the initial exothermic reaction and prevent side product formation. Some reactions may benefit from being run entirely at 0°C or even lower temperatures.

Conclusion

The synthesis of pyrazole-4-carboxamides is a well-established field with several high-yielding methods at the disposal of the modern chemist. While literature reports yields of over 90%, achieving this benchmark is contingent on a deep understanding of the reaction mechanism, meticulous control over experimental conditions, and the use of high-purity reagents.

The amidation of a pre-formed pyrazole-4-carboxylic acid via its acid chloride remains one of the most robust and reproducible methods. However, cyclocondensation and functional group interconversion strategies offer powerful alternatives, particularly when different starting materials are more accessible. By understanding the causality behind each step and anticipating potential challenges, researchers can confidently navigate the synthesis of these vital compounds, moving efficiently from literature precedent to tangible, high-purity products in the laboratory.

References

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. Available at: [Link]

  • Synthetic route for substituted pyrazole carboxamide derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. Available at: [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity. Available at: [Link]

  • A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. Polycyclic Aromatic Compounds. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Available at: [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Creative Research Thoughts. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. CORE. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.